BI-0115
Descripción
Propiedades
Fórmula molecular |
C15H14ClN3O |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
9-chloro-5-propyl-11H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H14ClN3O/c1-2-8-19-13-4-3-7-17-14(13)18-12-9-10(16)5-6-11(12)15(19)20/h3-7,9H,2,8H2,1H3,(H,17,18) |
Clave InChI |
QTCZUCSALXBZQR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI-0115, a Selective LOX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-0115 is a potent and highly selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor 1 (LOX-1).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The unique inhibitory mechanism of this compound, which involves the stabilization of an inactive receptor tetramer, presents a novel approach for targeting LOX-1-mediated pathologies.[3][4][5] Quantitative data from key experiments are summarized, and detailed protocols are provided to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.
Introduction to LOX-1 and its Role in Disease
Lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1) is a transmembrane glycoprotein (B1211001) that functions as a scavenger receptor for oxidized low-density lipoprotein (oxLDL).[1][2] Expressed on various cell types, including endothelial cells, macrophages, and smooth muscle cells, LOX-1 plays a critical role in the pathogenesis of several cardiovascular diseases, such as atherosclerosis, as well as in cancer.[3][4] Upon binding of oxLDL, LOX-1 initiates a cascade of intracellular signaling events that lead to endothelial dysfunction, inflammation, foam cell formation, and apoptosis.[3][4][6] The downstream signaling pathways activated by LOX-1 include the activation of transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][4]
This compound: A Novel Inhibitor of LOX-1
This compound is a selective small molecule inhibitor of LOX-1 identified through a high-throughput screening campaign.[3][5] It serves as a valuable chemical probe to investigate LOX-1-mediated signal transduction and its cellular consequences.[1][2] A structurally related but inactive compound, BI-1580, is available as a negative control for in vitro experiments.[1]
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented in the table below. The compound exhibits moderate permeability and solubility, with limited stability in liver microsomes, making it primarily suitable as an in vitro tool.[1][2]
| Property | This compound | BI-1580 (Negative Control) | Reference |
| Molecular Weight (Da) | 287.8 | 267 | [2][7] |
| cLogP | 3.6 | 2.8 | [7] |
| logD @ pH 11 | 3.4 | 3.3 | [1] |
| Solubility @ pH 7 (µg/mL) | 0.001 | n.d. | [1] |
| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 30 | n.d. | [1] |
| Caco-2 Efflux Ratio | 0.7 | n.d. | [1] |
| Microsomal Stability (%QH) (human/rat/mouse) | 65 / >88 / <88 | n.d. | [1] |
| hERG IC50 (µM) | >10 | n.d. | [1][2] |
Core Mechanism of Action: Stabilization of an Inactive Tetramer
This compound employs a unique, non-competitive mechanism to inhibit LOX-1 function. Instead of directly blocking the oxLDL binding site, this compound binds to a site at the interface of two LOX-1 homodimers.[3][5] This binding event stabilizes a protein-protein interaction, inducing the formation of a higher-order, inactive tetrameric state of the LOX-1 receptor.[3][4][5] This tetramer formation sterically hinders the binding of oxLDL to its recognition site on the C-type lectin-like domain (CTLD) of LOX-1, thereby preventing receptor activation and subsequent downstream signaling.[3] The co-crystal structure of LOX-1 in complex with this compound has been resolved and is available via PDB code 6TL9.[1][2]
Quantitative Analysis of this compound Activity
The inhibitory potency and binding affinity of this compound for LOX-1 have been quantified through various in vitro assays. The data consistently demonstrates a micromolar affinity and a clear inhibition of oxLDL internalization in a cellular context.
| Assay Type | Parameter | Value (µM) | Target/System | Reference |
| Cellular Uptake Assay | IC50 | 5.4 ± 1.8 | CHO-K1 cells expressing human LOX-1 | [7][8] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 | Immobilized LOX-1 C-type lectin-like domain | [2][7] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 | LOX-1 C-type lectin-like domain in solution | [2][7] |
Selectivity Profile
This compound exhibits high selectivity for LOX-1. It shows no significant activity against the scavenger receptor class B type I (SR-BI), another receptor for modified lipoproteins.[1][2] Furthermore, this compound has a clean profile when tested against a panel of 44 common off-targets (Eurofins Safety Panel 44™) and does not inhibit the hERG channel at concentrations up to 10 µM.[1][2]
| Target/Panel | Result (IC50 or % inhibition) | Reference |
| Scavenger Receptor Class B Type I (SR-BI) | >100 µM | [1][7] |
| hERG Channel | >10 µM | [1][2] |
| Eurofins Safety Panel 44™ | Clean profile | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
LOX-1 Cellular Uptake Assay
This assay quantifies the ability of a compound to inhibit the internalization of fluorescently labeled oxLDL into cells overexpressing human LOX-1.
-
Cell Culture: A CHO-K1 cell line with doxycycline-inducible expression of human LOX-1 is used. Cells are cultured in appropriate media and seeded into multi-well plates.
-
Induction of LOX-1 Expression: Expression of the LOX-1 receptor is induced by the addition of doxycycline (B596269) to the cell culture medium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or control compounds.
-
oxLDL Uptake: Fluorescently labeled human oxLDL (e.g., AlexaFluor594-labeled) is added to the wells, and the plates are incubated to allow for cellular uptake.
-
Imaging and Analysis: After incubation, cells are washed, and the intracellular fluorescence is quantified using high-content imaging or flow cytometry. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.
-
Immobilization of LOX-1: The C-type lectin-like domain (CTLD) of human LOX-1 is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.
-
Detection: The binding of this compound to the immobilized LOX-1 causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
-
Data Analysis: The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses at different analyte concentrations to a 1:1 binding model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
-
Sample Preparation: The LOX-1 CTLD is placed in the sample cell of the calorimeter, and this compound is loaded into the titration syringe. Both are in an identical, well-matched buffer to minimize heats of dilution.
-
Titration: The this compound solution is injected in small aliquots into the LOX-1 solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Inhibition of Downstream Signaling
By preventing the binding of oxLDL to LOX-1, this compound effectively blocks the initiation of the downstream signaling cascades that contribute to cellular dysfunction. This includes the inhibition of pathways leading to the production of reactive oxygen species (ROS), activation of NF-κB, and the subsequent expression of pro-inflammatory and pro-atherogenic genes.
In Vivo Studies
Preclinical studies in a rat model of thromboembolic stroke have demonstrated that this compound can have beneficial effects.[9][10] In this model, administration of this compound was shown to significantly improve neurological function and reduce edema, particularly when used in the context of delayed recombinant tissue plasminogen activator (rt-PA) therapy.[9] These findings suggest that LOX-1 inhibition with this compound may have therapeutic potential in conditions associated with ischemia-reperfusion injury.[9]
Conclusion
This compound is a highly selective and potent inhibitor of LOX-1 with a novel mechanism of action. By stabilizing an inactive tetrameric conformation of the receptor, it effectively prevents the binding of oxLDL and the subsequent activation of pro-inflammatory and pro-atherogenic signaling pathways. The detailed characterization of this compound, supported by the data and protocols presented in this guide, establishes it as a critical tool for researchers investigating the role of LOX-1 in health and disease. Further exploration of the therapeutic potential of LOX-1 inhibition is warranted, and this compound provides a valuable pharmacological instrument for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. ahajournals.org [ahajournals.org]
- 4. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
The Discovery of BI-0115: A Technical Deep Dive into a Novel LOX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has emerged as a compelling target in the development of novel therapeutics for atherosclerosis and other inflammatory diseases. Upregulation of LOX-1 is implicated in endothelial dysfunction, foam cell formation, and plaque instability, all critical events in the pathogenesis of atherosclerosis.[1] This whitepaper provides an in-depth technical guide to the discovery of BI-0115, a selective small-molecule inhibitor of LOX-1. We will explore the intricate signaling pathways of LOX-1, detail the experimental methodologies employed in the identification and characterization of this compound, and present the quantitative data that underscore its potential as a valuable research tool and therapeutic lead.
The LOX-1 Signaling Pathway in Atherosclerosis
LOX-1 is a transmembrane glycoprotein (B1211001) that binds to and internalizes oxidized low-density lipoprotein (oxLDL), triggering a cascade of downstream signaling events that contribute to the progression of atherosclerosis.[2][3] The binding of oxLDL to LOX-1 initiates a positive feedback loop, leading to further upregulation of LOX-1 expression.[4] This activation of LOX-1 stimulates multiple signaling pathways, including the activation of NADPH oxidase, which increases intracellular reactive oxygen species (ROS). The subsequent oxidative stress activates the NF-κB signaling pathway, a key regulator of inflammation.[4] This leads to the expression of adhesion molecules, facilitating the recruitment of monocytes to the arterial wall, a critical step in the formation of atherosclerotic plaques.[1] Furthermore, LOX-1 activation promotes smooth muscle cell proliferation and migration, contributing to the thickening of the arterial wall.[1][4]
Figure 1: Simplified LOX-1 signaling pathway in atherosclerosis.
Discovery of this compound: A High-Throughput Screening Approach
The identification of this compound as a selective LOX-1 inhibitor was the result of a comprehensive high-throughput screening (HTS) campaign designed to identify small molecules that could block the cellular uptake of oxLDL.[5]
Experimental Workflow
The HTS workflow was a multi-step process designed to efficiently screen a large compound library and identify promising candidates for further characterization.
Figure 2: High-throughput screening workflow for the discovery of this compound.
Quantitative Data Summary
This compound demonstrated potent and selective inhibition of LOX-1 in a variety of assays. The quantitative data from these experiments are summarized below for easy comparison.
| Assay Type | Parameter | This compound | Negative Control (BI-1580) |
| LOX-1 Cellular Uptake Assay | IC50 (µM) | 5.4 | >100 |
| Surface Plasmon Resonance (SPR) | Kd (µM) | 4.3 | n.d. |
| Isothermal Titration Calorimetry (ITC) | Kd (µM) | 6.99 | n.d. |
| hERG Channel Inhibition | IC50 (µM) | >10 | n.d. |
| Scavenger Receptor B1 (SR-B1) Assay | IC50 (µM) | >100 | >172 |
n.d. = not determined
Detailed Experimental Protocols
High-Throughput Screening (HTS) and LOX-1 Cellular Uptake Assay
The primary screen was a cell-based assay designed to measure the uptake of fluorescently labeled oxLDL by a CHO-K1 cell line engineered to express human LOX-1.[5]
Protocol:
-
Cell Culture: CHO-K1 cells with doxycycline-inducible expression of human LOX-1 were cultured in appropriate media.
-
Compound Treatment: Cells were incubated with compounds from the screening library.
-
oxLDL Incubation: AlexaFluor594-labeled human oxLDL was added to the cells.
-
Signal Detection: After an incubation period, the cells were washed, and the intracellular fluorescence was measured using a high-content imaging system.
-
Data Analysis: A decrease in intracellular fluorescence in the presence of a test compound indicated inhibition of oxLDL uptake.
Surface Plasmon Resonance (SPR)
SPR was employed to characterize the binding kinetics of this compound to the LOX-1 receptor.[5]
Protocol:
-
Ligand Immobilization: The extracellular domain of human LOX-1 was immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound (ranging from 0.391 µM to 25 µM) were flowed over the sensor chip.[5]
-
Data Acquisition: The change in the refractive index at the sensor surface was measured in real-time to monitor the binding and dissociation of this compound.
-
Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Isothermal Titration Calorimetry (ITC)
ITC was used as an orthogonal method to confirm the binding affinity of this compound to LOX-1 by directly measuring the heat changes associated with their interaction.[5]
Protocol:
-
Sample Preparation: A solution of the LOX-1 dimer (300 µM) was prepared in the ITC syringe, and a solution of this compound (40 µM) was placed in the sample cell.[5]
-
Titration: The LOX-1 solution was titrated into the this compound solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection was measured by the calorimeter.
-
Data Analysis: The integrated heat data were plotted against the molar ratio of the reactants and fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mechanism of Action: Stabilization of an Inactive Tetramer
Structural and biophysical analyses revealed a unique mechanism of action for this compound. Instead of directly competing with oxLDL for the binding site, this compound binds to a novel allosteric site on the LOX-1 dimer. This binding induces a conformational change that promotes the formation of a LOX-1 tetramer.[5] This tetrameric state is an inactive conformation of the receptor that is incapable of binding and internalizing oxLDL, thereby inhibiting downstream signaling.[5] The co-crystal structure of this compound in complex with LOX-1 has been solved and is available in the Protein Data Bank (PDB code: 6TL9).[1]
Figure 3: Mechanism of action of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the pursuit of selective LOX-1 inhibitors. Through a rigorous high-throughput screening campaign and comprehensive biophysical characterization, a novel small molecule with a unique allosteric mechanism of action was identified. This compound serves as a valuable chemical probe for further elucidating the complex biology of LOX-1 and as a promising starting point for the development of new therapies targeting atherosclerosis and related inflammatory conditions. This technical guide provides researchers and drug development professionals with a detailed overview of the discovery process, the key quantitative data, and the intricate experimental methodologies that led to the identification of this important research tool.
References
- 1. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
BI-0115 Target Engagement Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target engagement studies for BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). This document details the quantitative data, experimental protocols, and relevant biological pathways to support further research and development of this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, binding characteristics, and selectivity.
Table 1: In Vitro Potency and Binding Affinity of this compound [1][2][3]
| Assay Type | Parameter | Value (µM) |
| LOX-1 Cellular Uptake Assay | IC₅₀ | 5.4 |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 |
Table 2: Selectivity Profile of this compound [1][2]
| Target/Assay | Parameter | Value (µM) |
| Scavenger Receptor Class B Type I (SR-BI) | IC₅₀ | > 100 |
| hERG Channel | IC₅₀ | > 10 |
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][3] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor.[4][5] By binding to the receptor, this compound induces the dimerization of LOX-1 homodimers, which prevents the binding of its natural ligand, oxidized low-density lipoprotein (oxLDL).[4][6] This inhibition of oxLDL uptake has been demonstrated in cellular assays.[1][3] The X-ray co-crystal structure of this compound in complex with LOX-1 reveals that inter-ligand interactions are crucial for the formation of this inactive receptor tetramer.[4][5]
Signaling Pathways
The binding of oxidized LDL (oxLDL) to LOX-1 initiates a cascade of downstream signaling events implicated in endothelial dysfunction and atherosclerosis.[7][8] This pathway primarily involves the production of reactive oxygen species (ROS) and the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[7][9] By inhibiting the initial binding of oxLDL to LOX-1, this compound effectively blocks these downstream pro-inflammatory signaling pathways.
Figure 1: LOX-1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the target engagement of this compound are provided below.
LOX-1 Cellular Uptake Assay
This assay quantifies the ability of this compound to inhibit the cellular internalization of fluorescently labeled oxLDL in a cell line overexpressing the human LOX-1 receptor.
Materials:
-
CHO-K1 cell line with doxycycline-inducible expression of human LOX-1 receptor
-
Culture medium (e.g., Ham's F-12)
-
Fluorescently labeled oxLDL (e.g., AF647-oxLDL)
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
96-well imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed the CHO-K1-hLOX-1 cells into 96-well imaging plates at an appropriate density.
-
Induction of LOX-1 Expression: Induce the expression of the LOX-1 receptor by treating the cells with doxycycline for a specified period (e.g., 24 hours). A control group without doxycycline should be included.
-
Compound Treatment: Treat the induced cells with a serial dilution of this compound for a defined pre-incubation time.
-
oxLDL Incubation: Add fluorescently labeled oxLDL to the wells and incubate for a period that allows for cellular uptake (e.g., 4 hours).
-
Staining and Imaging: Wash the cells to remove unbound oxLDL. Stain the cell nuclei with Hoechst 33342. Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the intracellular fluorescence intensity of the labeled oxLDL. Normalize the data to the number of cells (nuclei count). Calculate the IC₅₀ value by fitting the concentration-response data to a suitable model.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to the purified LOX-1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant LOX-1 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Chip Immobilization: Covalently immobilize the purified LOX-1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared for background subtraction.
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized LOX-1 surface and the reference flow cell. Monitor the change in response units (RU) in real-time.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to LOX-1, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant LOX-1 protein
-
This compound
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the purified LOX-1 protein and dissolve this compound in the same buffer to minimize heats of dilution.
-
ITC Experiment: Load the LOX-1 protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the LOX-1 solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of this compound to LOX-1. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a small molecule inhibitor like this compound.
Figure 2: General Experimental Workflow for Small Molecule Inhibitor Characterization.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating membrane-binding properties of lipoxygenases using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Adiponectin forms a complex with atherogenic LDL and inhibits its downstream effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance study on functional significance of clustered organization of lectin-like oxidized LDL receptor (LOX-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
In-Depth Technical Guide: BI-0115 Binding Affinity to LOX-1
This technical guide provides a comprehensive overview of the binding characteristics of BI-0115, a selective small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). This document is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis, experimental methodologies, and mechanism of action of this compound.
Introduction to this compound and LOX-1
Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), encoded by the OLR1 gene, is a key scavenger receptor involved in the recognition and internalization of oxidized low-density lipoprotein (oxLDL).[1][2] Expressed on various cell types, including endothelial cells, macrophages, and smooth muscle cells, LOX-1 plays a critical role in the pathogenesis of atherosclerosis, inflammation, and other cardiovascular diseases.[2][3] Upon binding of ligands such as oxLDL, LOX-1 triggers a cascade of intracellular signaling pathways that contribute to endothelial dysfunction, foam cell formation, and plaque instability.[3][4]
This compound is a selective small-molecule inhibitor of LOX-1 that effectively blocks the cellular uptake of oxLDL.[5][6] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor, thereby preventing ligand binding and subsequent downstream signaling.[1][6] This guide delves into the specific binding affinity of this compound for LOX-1, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Binding Affinity Data
The binding affinity of this compound to LOX-1 has been quantified using several biophysical and cell-based assays. The data consistently demonstrates a micromolar range affinity. A summary of these findings is presented below.
| Assay Type | Parameter | Value (µM) | Reference(s) |
| Cellular Uptake Assay | IC50 | 5.4 | [1][5] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 | [1][7] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 | [1][7] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound were described by Schnapp, G., et al. in Communications Chemistry (2020).[5] The following sections outline the general methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It quantifies the association and dissociation rates between an analyte in solution and a ligand immobilized on a sensor surface.
General Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 series chip) is activated, and the LOX-1 protein (specifically the extracellular C-type lectin-like domain, LOX129) is immobilized onto the surface.[7]
-
Analyte Injection: Solutions of this compound at various concentrations (e.g., ranging from 0.391 µM to 25 µM) are injected across the sensor surface.[7]
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon. For this compound, a steady-state analysis of the SPR data indicated a mean Kd of 4.3 µM.[1][7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
General Protocol:
-
Sample Preparation: The LOX-1 protein and this compound compound are prepared in a matched buffer to minimize heats of dilution. Due to the limited solubility of this compound, an inverse titration setup was used where the LOX-1 protein was titrated into the compound solution.[7]
-
Titration: A solution of 300 µM LOX-1 dimer is titrated in a series of small injections into a sample cell containing a 40 µM solution of this compound.[7]
-
Heat Measurement: The heat released or absorbed during each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction. For this compound, this method yielded a mean Kd of 6.99 µM.[7]
Cellular oxLDL Uptake Assay
This cell-based assay measures the ability of a compound to inhibit the internalization of labeled oxLDL by cells expressing the LOX-1 receptor.
General Protocol:
-
Cell Culture: A suitable host cell line (e.g., CHO-K1 cells) is engineered to express the human LOX-1 receptor.[6]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
oxLDL Addition: Fluorescently labeled oxLDL (e.g., AF594-oxLDL) is added to the cell culture.[6]
-
Internalization: The cells are incubated to allow for the LOX-1-mediated uptake of the labeled oxLDL.
-
Quantification: The amount of internalized fluorescent oxLDL is quantified using methods such as high-content imaging or flow cytometry.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the oxLDL uptake (the IC50 value) is calculated by fitting the dose-response data to a sigmoidal curve. This assay determined the IC50 of this compound to be 5.4 µM.[1]
Mechanism of Action and Signaling Pathways
This compound inhibits LOX-1 function not by direct competitive antagonism at the oxLDL binding site, but through a unique allosteric mechanism. This compound binds to a hydrophobic pocket at the interface of two LOX-1 homodimers.[4] This binding, which involves inter-ligand interactions between two this compound molecules, stabilizes an inactive tetrameric conformation of the receptor.[1][6] This tetramer formation prevents the necessary conformational changes required for high-affinity oxLDL binding and subsequent internalization, thus blocking downstream signaling.
The binding of oxLDL to LOX-1 activates multiple pro-atherogenic signaling pathways. By preventing this initial binding event, this compound effectively inhibits these downstream cascades.
Experimental and Drug Discovery Workflow
The characterization of this compound followed a logical progression from initial discovery to detailed biophysical and structural analysis. The workflow is representative of a modern drug discovery campaign for targeting protein-protein interactions.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
BI-0115: A Technical Guide to a Selective LOX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selectivity profile and mechanism of action of BI-0115, a potent and selective small molecule inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1). All data is presented to facilitate critical evaluation and application in preclinical research.
Executive Summary
This compound is a highly selective, first-in-class inhibitor of LOX-1, a key receptor implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][3] Unlike traditional antagonists, this compound employs a unique mechanism, acting as a molecular glue to stabilize an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and uptake of its primary ligand, oxidized low-density lipoprotein (oxLDL).[3][4][5][6] Exhibiting a clean off-target profile in broad safety screening panels, this compound serves as a valuable chemical probe for investigating LOX-1 biology in vitro.[1][2][4][7]
Quantitative Selectivity and Physicochemical Profile
The selectivity and potency of this compound have been rigorously characterized using multiple biophysical and cellular assays. The data consistently demonstrates high affinity for LOX-1 with minimal off-target activity.
Table 1: On-Target Potency of this compound against LOX-1
| Assay Type | Parameter | Value (µM) | Reference(s) |
| Cellular oxLDL Uptake | IC50 | 5.4 | [1][2][3][7][8][9] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 | [1][2][3][7][8][9][10] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 | [1][2][3][7][8][9][10] |
Table 2: Off-Target Selectivity Profile of this compound
| Target/Panel | Assay Type | Parameter | Value (µM) | Reference(s) |
| Scavenger Receptor Class B Type I (SR-BI) | Cellular Assay | IC50 | >100 | [1][2][7] |
| hERG Potassium Channel | Electrophysiology | IC50 | >10 | [1][2][7] |
| Eurofins SafetyScreen44™ Panel | Various | % Inhibition @ 10µM | Clean Profile | [1][2][7] |
| 5-HT2B Receptor | Radioligand Binding | % Inhibition @ 10µM | 72.3% | [4] |
| Across a panel of 44 targets including GPCRs, ion channels, kinases, and transporters, no significant off-target activity was observed, with the exception of moderate activity at the 5-HT2B receptor. |
Table 3: Physicochemical and ADME Properties of this compound
| Property | Parameter | Value | Reference(s) |
| Molecular Weight | - | 287.8 Da | [1] |
| Permeability | Caco-2 (A to B) | 30 x 10-6 cm/s | [2][7] |
| Efflux Ratio | Caco-2 | 0.7 | [2][7] |
| Microsomal Stability | Human / Rat / Mouse | Low (65% / >88% / <88% QH) | [2][4][7] |
| Solubility | Aqueous @ pH 7 | 0.001 µg/mL (Moderate) | [2][7] |
Mechanism of Action and Signaling Pathways
LOX-1 is a type II membrane protein that exists as a homodimer on the cell surface.[2] Its activation by oxLDL binding is a critical initiating event in endothelial dysfunction, promoting pro-inflammatory and pro-atherogenic signaling cascades.[3][7][11]
Caption: Canonical LOX-1 signaling pathway initiated by oxLDL binding.
This compound inhibits this pathway at its origin. The compound binds to a specific site on the C-type lectin-like domain (CTLD) of two separate LOX-1 homodimers. Through intermolecular interactions between two bound this compound molecules, it effectively crosslinks the two dimers, stabilizing an inactive tetrameric conformation that is incapable of binding oxLDL.[4][6]
Caption: this compound stabilizes an inactive LOX-1 tetramer, blocking oxLDL binding.
Experimental Methodologies
The selectivity profile of this compound was established through a tiered workflow designed to confirm on-target activity, rule out non-specific interactions, and identify potential off-target liabilities.
Caption: Tiered experimental workflow for profiling this compound selectivity.
LOX-1 Cellular oxLDL Uptake Assay
This assay quantifies the ability of a compound to inhibit the internalization of fluorescently labeled oxLDL into cells engineered to express the human LOX-1 receptor.
-
Cell Line: CHO-K1 cells with doxycycline-inducible expression of human LOX-1.
-
Ligand: Human oxLDL conjugated to a fluorescent dye (e.g., AF594 or AF647).
-
Protocol:
-
Plate and culture CHO-TREx-hLOX-1 cells in multi-well plates.
-
Induce LOX-1 expression with doxycycline.
-
Pre-incubate cells with a concentration range of this compound or vehicle control.
-
Add fluorescently labeled oxLDL to the wells and incubate to allow for internalization.
-
Wash cells to remove non-internalized oxLDL.
-
Quantify the intracellular fluorescence using high-content imaging or plate-based fluorometry.
-
Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic model.[4]
-
Surface Plasmon Resonance (SPR)
SPR measures the real-time binding kinetics and affinity of this compound to purified LOX-1 protein.
-
Instrumentation: A Biacore instrument (or equivalent).
-
Ligand: Purified recombinant human LOX-1 C-type lectin-like domain (CTLD, e.g., LOX129-273) is immobilized on a sensor chip (e.g., CM5) via amine coupling.[4]
-
Analyte: this compound is prepared in a dilution series (e.g., 0.39 µM to 25 µM) in a suitable running buffer.[4][10]
-
Protocol:
-
Equilibrate the system with running buffer to establish a stable baseline.
-
Inject the this compound concentration series over the immobilized LOX-1 surface and a reference flow cell.
-
Monitor the change in refractive index (measured in Resonance Units, RU) in real-time to generate sensorgrams for association and dissociation phases.
-
After data collection, regenerate the sensor surface to remove bound analyte.
-
Determine the equilibrium dissociation constant (Kd) by fitting the steady-state binding responses against the analyte concentrations.[9][10][12]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event between this compound and LOX-1, providing a complete thermodynamic profile of the interaction.
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal).
-
Methodology: Due to compound solubility limitations, an inverse titration setup is often employed.[10]
-
Protocol:
-
Ensure both protein and compound solutions are in an identical, degassed buffer to minimize heats of dilution.[11][13]
-
Perform a series of small, precisely controlled injections of the LOX-1 solution from the syringe into the sample cell containing this compound.
-
Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Integrate the resulting heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the reactants and fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11][14]
-
Eurofins SafetyScreen44™ Panel
To assess broad off-target liabilities, this compound was evaluated in the SafetyScreen44™ panel, which comprises a set of 44 biologically relevant targets known to be associated with adverse drug reactions.
-
Panel Composition: Includes a diverse set of targets such as GPCRs (e.g., adrenergic, dopaminergic, serotonergic), ion channels (e.g., hERG, Na+, Ca2+), transporters, and enzymes (e.g., COX-1/2, MAO-A).[1][2][8]
-
Methodology: The panel employs a variety of assay formats, primarily radioligand binding assays and enzymatic assays.[8]
-
Protocol:
-
This compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.[2]
-
The percent inhibition or activity is measured for each of the 44 targets relative to control conditions.
-
A "hit" is typically defined as >50% inhibition, flagging a potential off-target interaction that may warrant further investigation.[15]
-
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. youtube.com [youtube.com]
BI-0115: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0115 is a potent and selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[1][2] By stabilizing an inactive tetrameric state of the LOX-1 receptor, this compound effectively blocks the uptake of oxidized low-density lipoprotein (oxLDL), a key process implicated in the pathogenesis of various cardiovascular diseases.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClN₃O | [5] |
| Molecular Weight | 287.75 g/mol | [5] |
| CAS Number | 4929-23-1 | [5] |
| IUPAC Name | 9-chloro-5-propyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][1][5]diazepin-6-one | [5] |
| Appearance | Solid powder | [5] |
Table 2: Solubility and Partitioning Characteristics of this compound
| Property | Value | Conditions | Source |
| Aqueous Solubility | 0.001 µg/mL | pH 7 | [1] |
| Solubility | Soluble | In DMSO | [5] |
| logD | 3.4 | pH 11 | [1] |
| logP | Not available | - | |
| pKa | Not available | - | |
| Melting Point | Not available | - |
Table 3: In Vitro Permeability and Stability of this compound
| Property | Value | Conditions | Source |
| Caco-2 Permeability | 30 x 10⁻⁶ cm/s | Apical to Basolateral, pH 7.4 | [1] |
| Microsomal Stability | Moderate | Human, rat, and mouse liver microsomes | [6] |
Table 4: In Vitro Biological Activity of this compound
| Assay | Parameter | Value | Source |
| LOX-1 Cellular Uptake Assay | IC₅₀ | 5.4 µM | [6] |
| Surface Plasmon Resonance (SPR) | K_d | 4.3 µM | [6] |
| Isothermal Titration Calorimetry (ITC) | K_d | 6.99 µM | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on LOX-1 through a unique mechanism of action. It binds to the C-type lectin domain of LOX-1 and promotes the formation of a stable, inactive tetramer of the receptor.[3][4] This tetrameric conformation prevents the binding and subsequent internalization of its primary ligand, oxLDL. The inhibition of oxLDL uptake by this compound effectively blocks the downstream signaling cascades that contribute to endothelial dysfunction and inflammation.
The binding of oxLDL to LOX-1 initiates a series of intracellular events, primarily mediated by the activation of NF-κB. This leads to the upregulation of adhesion molecules, pro-inflammatory cytokines, and reactive oxygen species (ROS) production, all of which are implicated in the progression of atherosclerosis.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: this compound stabilizes an inactive LOX-1 tetramer, preventing oxLDL binding and downstream signaling.
The downstream signaling pathway of LOX-1, which is inhibited by this compound, is depicted in the following diagram.
Caption: this compound inhibits the LOX-1 signaling cascade, preventing inflammation and endothelial dysfunction.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the methodology for a key experiment cited in this guide.
High Throughput Solubility Assay
The aqueous solubility of this compound was determined using a high-throughput method.[7]
Objective: To quantify the solubility of this compound in an aqueous buffer.
Methodology:
-
A stock solution of this compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.
-
Aliquots of the DMSO stock solution are diluted with either an acetonitrile/water (1/1) mixture or the aqueous buffer to be tested.
-
The solutions are shaken for 24 hours to ensure equilibrium is reached.
-
Following the incubation period, the solutions are filtered to remove any undissolved compound.
-
The concentration of this compound in the filtrate of both the acetonitrile/water and the buffer solutions is determined by Liquid Chromatography with Ultraviolet detection (LC-UV).
-
The solubility in the aqueous buffer is calculated by comparing the amount of dissolved compound in the buffer to the amount in the acetonitrile/water solution.
The workflow for this experimental protocol is illustrated below.
Caption: A stepwise workflow for determining the aqueous solubility of this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of LOX-1 with a distinct mechanism of action. Its physicochemical properties, particularly its moderate permeability and metabolic stability, make it a valuable tool for in vitro studies of LOX-1 mediated signaling pathways. The provided data and experimental protocols offer a solid foundation for researchers and scientists working on the development of novel therapeutics targeting cardiovascular diseases. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. opnme.com [opnme.com]
- 2. 6H-Pyrido[2,3-b][1,4]benzodiazepin-6-one, 9-chloro-5,11-dihydro-5-propyl- | 4929-23-1 [chemicalbook.com]
- 3. drughunter.com [drughunter.com]
- 4. 28797-48-0|11-(2-Chloroacetyl)-5H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one|BLD Pharm [bldpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stabilization of LOX-1 Tetramer by BI-0115
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor BI-0115 and its unique mechanism of action in stabilizing an inactive tetrameric state of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). LOX-1 is a key scavenger receptor implicated in the pathogenesis of atherosclerosis, making it a prime target for therapeutic intervention. This document details the quantitative binding characteristics of this compound, provides in-depth experimental protocols for its characterization, and illustrates the associated cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and potentially exploit the this compound-LOX-1 interaction for cardiovascular disease research and drug discovery.
Introduction to LOX-1 and this compound
Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), also known as OLR1, is a type II transmembrane glycoprotein (B1211001) that belongs to the C-type lectin family.[1] It is primarily expressed on vascular endothelial cells, macrophages, and smooth muscle cells.[1] LOX-1 functions as a receptor for oxidized low-density lipoprotein (oxLDL), a key pathogenic molecule in the initiation and progression of atherosclerosis.[2] The binding of oxLDL to LOX-1 triggers a cascade of downstream signaling events, leading to endothelial dysfunction, foam cell formation, and inflammation within the arterial wall.[3][4]
This compound is a potent and selective small molecule inhibitor of LOX-1.[5][6] Unlike traditional inhibitors that block the ligand-binding site, this compound employs a novel mechanism of action. It binds to a site distinct from the oxLDL binding pocket and stabilizes a non-functional tetrameric conformation of the LOX-1 receptor.[6][7] This stabilization prevents the receptor from binding to and internalizing oxLDL, thereby inhibiting its pro-atherogenic signaling.[5][6]
Quantitative Data Presentation
The interaction between this compound and LOX-1 has been characterized using various biophysical and cellular techniques. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity of this compound to LOX-1
| Parameter | Method | Value (µM) | Reference |
| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 4.3 | |
| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 6.99 |
Table 2: Cellular Activity of this compound
| Parameter | Assay | Cell Line | Value (µM) | Reference |
| Half-maximal Inhibitory Concentration (IC50) | oxLDL Uptake Assay | CHO-K1 (human LOX-1 expressing) | 5.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the this compound and LOX-1 interaction.
Cellular Uptake of Oxidized LDL Assay
This assay quantifies the ability of this compound to inhibit the uptake of fluorescently labeled oxLDL into cells expressing the human LOX-1 receptor.
Materials:
-
CHO-K1 cell line with doxycycline-inducible expression of human LOX-1
-
Human oxidized LDL (oxLDL)
-
Alexa Fluor 594 (AF594) labeling dye
-
This compound
-
Cell culture medium and supplements
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Induction:
-
Culture the CHO-K1/hLOX-1 cells in appropriate media.
-
To induce LOX-1 expression, treat the cells with doxycycline for 24 hours prior to the assay.
-
-
Labeling of oxLDL:
-
Label human oxLDL with Alexa Fluor 594 (AF594) according to the manufacturer's protocol to generate AF594-oxLDL.
-
-
Compound Treatment:
-
Plate the induced cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
-
oxLDL Uptake:
-
Add AF594-oxLDL to each well at a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C to allow for cellular uptake.
-
-
Imaging and Analysis:
-
Wash the cells with PBS to remove unbound AF594-oxLDL.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity of AF594-oxLDL.
-
Normalize the data to the vehicle control and calculate the IC50 value for this compound.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics and affinity of this compound to the LOX-1 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human LOX-1 extracellular domain (e.g., LOX129 fragment)
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
-
Ligand Immobilization (Amine Coupling):
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant human LOX-1 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound (e.g., 0.391 µM to 25 µM) in running buffer over the immobilized LOX-1 surface.
-
Monitor the change in the refractive index (response units, RU) in real-time to measure binding.
-
-
Data Analysis:
-
After each injection, allow for dissociation in running buffer.
-
Regenerate the sensor surface using a short pulse of regeneration solution.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to LOX-1, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human LOX-1 extracellular domain (e.g., LOX129 fragment)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the LOX-1 protein and this compound against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the small molecule.
-
-
ITC Experiment (Inverse Titration):
-
Due to the limited solubility of this compound, an inverse titration is performed.
-
Fill the sample cell with a solution of this compound (e.g., 40 µM).
-
Fill the injection syringe with a solution of the LOX-1 dimer (e.g., 300 µM).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration and Data Acquisition:
-
Perform a series of small injections of the LOX-1 solution into the this compound solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of LOX-1 to this compound.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd) and Gibbs free energy (ΔG) can be calculated.
-
Visualization of Signaling Pathways and Experimental Workflows
LOX-1 Signaling Pathway
The binding of oxLDL to LOX-1 initiates a complex network of intracellular signaling pathways that contribute to atherogenesis. This compound, by stabilizing the inactive LOX-1 tetramer, prevents the initiation of these downstream events.
Caption: LOX-1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a multi-step process, from initial screening to detailed biophysical analysis.
Caption: Workflow for the identification and characterization of this compound.
Mechanism of LOX-1 Tetramer Stabilization by this compound
This compound induces the formation of an inactive LOX-1 tetramer by binding at the interface of two LOX-1 dimers.
Caption: this compound mediates the stabilization of the inactive LOX-1 tetramer.
Conclusion
This compound represents a promising chemical probe for studying the role of LOX-1 in cardiovascular disease. Its unique mechanism of stabilizing an inactive tetramer provides a novel approach to inhibit LOX-1 function. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting the LOX-1 receptor. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for understanding the complex biology of LOX-1 and the scientific process behind the characterization of its inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Proteolytic Regulation of the Lectin-Like Oxidized Lipoprotein Receptor LOX-1 [frontiersin.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
BI-0115: A Chemical Probe for the Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1), encoded by the OLR1 gene, is a critical player in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1] As a scavenger receptor, LOX-1 binds and internalizes oxidized low-density lipoprotein (oxLDL), a key event that triggers endothelial dysfunction, inflammation, and foam cell formation within the arterial wall.[2][3] Given its central role in these processes, LOX-1 has emerged as a promising therapeutic target. BI-0115 is a potent and selective small molecule inhibitor of LOX-1, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a depiction of the associated signaling pathways.
Mechanism of Action
This compound exhibits a unique mechanism of action. Instead of directly competing with oxLDL for the binding site, it stabilizes an inactive tetrameric state of the LOX-1 receptor.[6][7] LOX-1 naturally exists as a homodimer on the cell surface.[5] this compound binds to a site distinct from the oxLDL binding domain and promotes the formation of a dimer of homodimers, resulting in a tetrameric complex.[4] This conformational change sterically hinders the binding of oxLDL and subsequent receptor-mediated endocytosis, effectively inhibiting the downstream signaling cascades.[7]
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with LOX-1 and its selectivity profile.
Table 1: Biophysical and Cellular Activity of this compound against LOX-1
| Assay Type | Parameter | Value | Reference |
| Cellular Uptake Assay | IC50 | 5.4 µM | [4][5] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 µM | [4][8] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 µM | [4][8] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Scavenger Receptor Class B Type I (SR-BI) | Cellular Assay | IC50 | > 100 µM | [4] |
| Eurofins Safety Panel 44™ | Various | - | Clean Profile | [4] |
| hERG Channel | Electrophysiology | IC50 | > 10 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cellular Uptake of Oxidized LDL Assay
This assay measures the ability of this compound to inhibit the internalization of fluorescently labeled oxLDL into cells expressing LOX-1.
Materials:
-
CHO-K1 cells stably expressing human LOX-1
-
This compound
-
Oxidized LDL (oxLDL) labeled with a fluorescent dye (e.g., DiI-oxLDL or AlexaFluor594-oxLDL)[9]
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed CHO-K1-hLOX-1 cells in a suitable format (e.g., 96-well plate) and culture overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a predetermined time (e.g., 1 hour) at 37°C.
-
Add fluorescently labeled oxLDL to each well at a final concentration known to be optimal for uptake (e.g., 2 µg/mL).[9]
-
Incubate for a further period (e.g., 4 hours) at 37°C to allow for oxLDL internalization.
-
Wash the cells three times with ice-cold PBS to remove unbound oxLDL.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intracellular fluorescence intensity per cell. The IC50 value can be determined by plotting the percentage of inhibition of oxLDL uptake against the concentration of this compound.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to purified LOX-1 protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant LOX-1 protein (extracellular domain)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Immobilize the purified LOX-1 protein onto the sensor chip surface via amine coupling. A target immobilization level should be determined to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a series of concentrations of this compound in running buffer. A concentration range bracketing the expected Kd should be used (e.g., from 0.391 µM to 25 µM).[8]
-
Inject the different concentrations of this compound over the immobilized LOX-1 surface and a reference surface (without LOX-1 or with an irrelevant protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., steady-state affinity or kinetic analysis) to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to LOX-1, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant LOX-1 protein (dimer)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Thoroughly dialyze the purified LOX-1 protein and dissolve this compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and compound solutions.
-
Load the sample cell with the LOX-1 protein solution (e.g., 40 µM of this compound).[8]
-
Load the injection syringe with the LOX-1 dimer solution (e.g., 300 µM).[8] Note: Due to the limited solubility of this compound, an inverse titration setup where the protein is titrated into the compound solution is often used.[8]
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the LOX-1 solution into the this compound solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat pulses and plot them against the molar ratio of LOX-1 to this compound.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, and ΔH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: LOX-1 Signaling Pathway and Point of Intervention by this compound.
Caption: Experimental Workflow for Characterizing this compound as a LOX-1 Probe.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolytic Regulation of the Lectin-Like Oxidized Lipoprotein Receptor LOX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Reduced Uptake of Oxidized Low-Density Lipoprotein by Macrophages Using Multiple Aptamer Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The endocytosis of oxidized LDL via the activation of the angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-0115, a Selective LOX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0115 is a potent and selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor 1 (LOX-1).[1][2][3][4][5] LOX-1 is a key scavenger receptor involved in the recognition and internalization of oxLDL, a critical process in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][3][6] this compound presents a unique mechanism of action by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and uptake of oxLDL.[4][7] This application note provides a comprehensive guide for utilizing this compound in cell-based assays to study LOX-1 function and to screen for novel LOX-1 inhibitors.
Mechanism of Action
This compound allosterically binds to LOX-1, inducing and stabilizing a dimeric conformation of the homodimeric ligand-binding domain. This leads to the formation of a higher-order tetrameric complex of the receptor, which is incompetent for oxLDL binding and subsequent internalization.[4][7] This mode of action distinguishes this compound from competitive antagonists that directly block the oxLDL binding site. A negative control compound, BI-1580, which is structurally related but inactive against LOX-1, is available to control for off-target effects.[3][5]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 5.4 µM | LOX-1 cellular uptake assay (CHO-K1 cells) | [1][2][4][7] |
| Kd | 4.3 µM | Surface Plasmon Resonance (SPR) | [1][7][8] |
| Kd | 6.99 µM | Isothermal Titration Calorimetry (ITC) | [1][2][7][8] |
| Selectivity | >100 µM (IC50) | Scavenger Receptor Class B Type I (SR-BI) assay | [1][7] |
| hERG Inhibition | >10 µM (IC50) | Electrophysiology assay | [1][3][5] |
Signaling Pathway
The binding of oxLDL to LOX-1 initiates a cascade of intracellular signaling events contributing to cellular dysfunction, inflammation, and apoptosis. This compound, by preventing this initial interaction, effectively blocks these downstream pathways.
Experimental Protocols
Cell-Based Assay for Measuring this compound Inhibition of oxLDL Uptake
This protocol describes a fluorescent cell-based assay to quantify the inhibitory effect of this compound on the uptake of oxidized low-density lipoprotein (oxLDL) in a CHO-K1 cell line with doxycycline-inducible expression of human LOX-1.
Experimental Workflow
Materials and Reagents
-
CHO-K1 cell line with doxycycline-inducible human LOX-1 expression (e.g., T-REx™ CHO-K1 cell line)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS, 1% Penicillin-Streptomycin)
-
Doxycycline hyclate
-
This compound
-
BI-1580 (negative control)
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL or Alexa Fluor™ 488 oxLDL)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
96-well clear-bottom black imaging plates
-
Fluorescence microscope or high-content imaging system
Protocol
-
Cell Seeding:
-
Culture the CHO-K1-hLOX-1 cells according to standard protocols.
-
Seed the cells into a 96-well clear-bottom black imaging plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Induction of LOX-1 Expression:
-
Prepare a stock solution of doxycycline (e.g., 1 mg/mL in sterile water).
-
The optimal concentration of doxycycline should be determined empirically, but a starting concentration of 1 µg/mL is recommended.[9]
-
Add doxycycline to the cell culture medium to the final desired concentration.
-
Incubate the cells for 24-48 hours to induce the expression of human LOX-1.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the negative control BI-1580 in serum-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the doxycycline-containing medium from the wells and wash once with PBS.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
oxLDL Uptake:
-
Prepare a working solution of fluorescently labeled oxLDL in serum-free medium. A final concentration of 5-10 µg/mL is a good starting point.[10]
-
Add 50 µL of the fluorescently labeled oxLDL solution to each well, resulting in a final volume of 100 µL.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Staining and Imaging:
-
Carefully remove the medium containing the oxLDL and compounds.
-
Wash the cells three times with 100 µL of cold PBS to remove any unbound oxLDL.
-
Add 100 µL of PBS containing a nuclear stain (e.g., Hoechst 33342 at 1 µg/mL).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the chosen fluorophores (e.g., DAPI for the nucleus and TRITC or FITC for the labeled oxLDL).
-
Data Analysis
-
Image Quantification:
-
Use image analysis software to identify and count the number of cells based on the nuclear stain.
-
Measure the total fluorescence intensity of the internalized oxLDL within the cytoplasm of the cells in each well.
-
Normalize the total oxLDL fluorescence intensity to the number of cells in each well to obtain the average fluorescence per cell.
-
-
IC50 Determination:
-
Subtract the background fluorescence (wells with no fluorescent oxLDL).
-
Normalize the data by setting the average fluorescence of the vehicle-treated cells (positive control for uptake) to 100% and the fluorescence of cells not induced with doxycycline but treated with oxLDL (negative control for LOX-1 specific uptake) to 0%.
-
Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value of this compound.
-
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing steps to remove all unbound fluorescent oxLDL. Use serum-free medium during the uptake phase as serum components can interfere.
-
Low Signal: Confirm LOX-1 expression after doxycycline induction via Western blot or immunofluorescence. Optimize the concentration of fluorescent oxLDL and the incubation time.
-
Cell Toxicity: Assess cell viability using a cytotoxicity assay (e.g., MTT or LDH assay) in parallel, especially at higher concentrations of the test compound. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of LOX-1 in various cellular processes and to facilitate the discovery of new therapeutic agents targeting this important receptor.
References
- 1. The endocytosis of oxidized LDL via the activation of the angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Investigate Atherosclerosis With Modified Low-Density Lipoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Uptake of Dil-Ac-LDL by endothelial cells [cellbiologics.com]
Application Notes and Protocols for BI-0115 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. A key player in the initiation and progression of atherosclerosis is the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1).[1][2][3][4][5][6] Oxidized LDL, a modified form of low-density lipoprotein, binds to LOX-1 on various cell types, including endothelial cells, smooth muscle cells, and macrophages, triggering a cascade of pro-atherogenic events.[1][4][5][7][8][9][10] These events include endothelial dysfunction, inflammation, foam cell formation, and smooth muscle cell proliferation.[1][2][4][5]
BI-0115 is a potent and highly selective small molecule inhibitor of the LOX-1 receptor.[11] It presents a valuable tool for researchers studying the role of LOX-1 in atherosclerosis and for the development of novel therapeutic strategies. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in atherosclerosis research.
This compound: Mechanism of Action and Quantitative Data
This compound exerts its inhibitory effect through a unique mechanism of action. Instead of directly blocking the ligand-binding site, this compound stabilizes an inactive tetrameric state of the LOX-1 receptor.[8] This stabilization prevents the binding of oxLDL and subsequent downstream signaling.
Quantitative Data for this compound
| Parameter | Value | Assay Method | Reference |
| IC50 (oxLDL Uptake) | 5.4 µM | Cellular Uptake Assay (CHO-K1 cells) | [11] |
| Kd (Binding Affinity) | 4.3 µM | Surface Plasmon Resonance (SPR) | [11][12] |
| Kd (Binding Affinity) | 6.99 µM | Isothermal Titration Calorimetry (ITC) | [11][12] |
| Selectivity (SR-B1 IC50) | >100 µM | Cellular Uptake Assay | [11] |
Signaling Pathways
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits LOX-1 activity.
Caption: this compound stabilizes an inactive LOX-1 tetramer, preventing oxLDL binding.
LOX-1 Signaling in Atherosclerosis
This diagram outlines the key downstream signaling pathways activated by LOX-1 in the context of atherosclerosis.
Caption: LOX-1 activation by oxLDL drives key events in atherosclerosis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of LOX-1 and the inhibitory potential of this compound in atherosclerosis research.
Oxidized LDL (oxLDL) Uptake Assay
This assay measures the ability of cells to internalize fluorescently labeled oxLDL and can be used to determine the efficacy of this compound in blocking this process.
Materials:
-
Human aortic endothelial cells (HAECs) or a relevant cell line (e.g., CHO-K1 expressing human LOX-1)
-
Cell culture medium (e.g., M1999 for HAECs) with supplements
-
Fetal bovine serum (FBS)
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL or AlexaFluor594-oxLDL)
-
This compound
-
Negative control compound (optional)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HAECs at a density of 2 x 10⁴ cells per well in a 96-well plate and culture overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
oxLDL Incubation:
-
Add fluorescently labeled oxLDL to each well at a final concentration of 5-10 µg/mL.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Washing:
-
Carefully aspirate the medium containing oxLDL.
-
Wash the cells three times with ice-cold PBS to remove unbound oxLDL.
-
-
Quantification:
-
Fluorescence Microscopy: Add fresh PBS to the wells and visualize the cells using a fluorescence microscope. Capture images for qualitative analysis.
-
Plate Reader: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of oxLDL uptake inhibition against the log concentration of the compound.
Monocyte Adhesion Assay
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the inflammatory response in atherosclerosis.
Materials:
-
Human aortic endothelial cells (HAECs)
-
Human monocytic cell line (e.g., THP-1)
-
HAEC culture medium
-
THP-1 culture medium (e.g., RPMI-1640)
-
Fluorescent dye for labeling monocytes (e.g., Calcein-AM)
-
Tumor Necrosis Factor-alpha (TNF-α) or oxLDL to stimulate endothelial activation
-
This compound
-
PBS
-
24-well tissue culture plates
Procedure:
-
Endothelial Cell Monolayer: Seed HAECs in 24-well plates and grow to confluence.
-
Endothelial Cell Activation and Treatment:
-
Treat the confluent HAEC monolayer with TNF-α (10 ng/mL) or oxLDL (50 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
In parallel, pre-treat a set of wells with various concentrations of this compound for 1-2 hours before adding the stimulant.
-
-
Monocyte Labeling:
-
Incubate THP-1 cells with Calcein-AM (2.5 µM) for 30 minutes at 37°C.
-
Wash the labeled monocytes twice with serum-free medium to remove excess dye.
-
-
Co-culture:
-
Resuspend the labeled THP-1 cells in fresh medium and add them to the HAEC monolayer (e.g., 2.5 x 10⁵ cells/well).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent monocytes.
-
Quantification:
-
Microscopy: Count the number of adherent fluorescent monocytes in several random fields of view for each well using a fluorescence microscope.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity.
-
-
Data Analysis: Determine the percentage of inhibition of monocyte adhesion by this compound compared to the stimulated control.
Smooth Muscle Cell Proliferation Assay
This protocol measures the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques.
Materials:
-
Human aortic smooth muscle cells (HASMCs)
-
SMC growth medium (e.g., SmGM-2)
-
Serum-free SMC medium for starvation
-
Platelet-derived growth factor (PDGF) or oxLDL to stimulate proliferation
-
This compound
-
Cell proliferation assay reagent (e.g., BrdU or EdU incorporation assay kit, or a metabolic assay like MTS/WST-1)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding and Starvation:
-
Seed HASMCs in a 96-well plate at a density of 5 x 10³ cells per well.
-
Allow cells to attach and then replace the growth medium with serum-free medium for 24 hours to synchronize the cells in a quiescent state.
-
-
Treatment and Stimulation:
-
Pre-treat the starved cells with different concentrations of this compound for 1-2 hours.
-
Add PDGF (20 ng/mL) or oxLDL (50 µg/mL) to stimulate proliferation. Include unstimulated and vehicle-treated controls.
-
-
Proliferation Measurement (Example using EdU incorporation):
-
Incubate the cells for 24-48 hours.
-
Add EdU to the culture medium for the final 2-4 hours of incubation.
-
Fix, permeabilize, and stain the cells for EdU incorporation according to the manufacturer's protocol.
-
-
Quantification:
-
Image the wells using a high-content imaging system or a fluorescence microscope to count the number of EdU-positive (proliferating) cells and DAPI-stained (total) cells.
-
-
Data Analysis: Calculate the proliferation rate as the percentage of EdU-positive cells. Determine the inhibitory effect of this compound on VSMC proliferation.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro atherosclerosis assays.
Conclusion
This compound is a valuable research tool for elucidating the role of the LOX-1 receptor in the pathogenesis of atherosclerosis. Its specific mechanism of action and well-characterized in vitro profile make it suitable for a range of cell-based assays. The protocols provided here offer a starting point for investigating the potential of LOX-1 inhibition as a therapeutic strategy for cardiovascular disease. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 2. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escardio.org [escardio.org]
- 4. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOX-1, OxLDL, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOX-1: Implications in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. opnme.com [opnme.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: BI-0115 in Acute Ischemic Stroke Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0115 is a selective, small-molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1).[1][2][3] Elevated levels of oxLDL and the subsequent activation of LOX-1 are implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis and potentially acute ischemic stroke.[1][4][5] In the context of ischemic stroke, LOX-1 activation on endothelial cells is believed to contribute to endothelial dysfunction, inflammation, and disruption of the blood-brain barrier (BBB).[6][7] this compound presents a valuable research tool for investigating the role of the LOX-1 pathway in stroke pathology and as a potential therapeutic agent. These application notes provide a summary of the current understanding of this compound, its mechanism of action, and protocols for its use in preclinical acute ischemic stroke models.
Mechanism of Action
This compound inhibits the cellular uptake of oxLDL by binding to the C-type lectin-like domain (CTLD) of the LOX-1 receptor.[4][5] Uniquely, this compound does not directly block the oxLDL binding site. Instead, it stabilizes an inactive tetrameric state of the LOX-1 receptor.[1][4][5] The binding of two this compound molecules induces the formation of a dimer of the homodimeric LOX-1, effectively creating a tetramer that prevents the conformational changes necessary for oxLDL binding and internalization.[4][5] This inhibition of LOX-1 signaling can potentially mitigate downstream inflammatory pathways and cellular damage.
Signaling Pathway
Caption: Mechanism of this compound action on the LOX-1 receptor.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and potency of this compound, as well as its pharmacokinetic properties. Preclinical data from a thromboembolic rat model of acute ischemic stroke is also presented.
Table 1: In Vitro Profile of this compound
| Parameter | Assay | Value (µM) | Reference |
| Potency | LOX-1 Cellular Uptake (IC₅₀) | 5.4 | [1][2][3] |
| Binding Affinity | Surface Plasmon Resonance (Kd) | 4.3 | [1][2][3] |
| Isothermal Titration Calorimetry (Kd) | 6.99 | [1][2][3] | |
| Selectivity | Scavenger Receptor Class B Type I (SR-BI) (IC₅₀) | >100 | [1][2] |
| hERG Channel (IC₅₀) | >10 | [1][2] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Solubility (pH 7) | Moderate (0.001 µg/mL) | [1] |
| Permeability (Caco-2) | Moderate (30 x 10⁻⁶ cm/s) | [1] |
| Microsomal Stability | Not optimal (primarily an in vitro tool) | [1] |
Table 3: Preclinical Efficacy of this compound in a Rat Model of Acute Ischemic Stroke
| Animal Model | Treatment Groups | Key Outcomes | Reference |
| Thromboembolic Rat Stroke Model | 1. Vehicle + rt-PA (4h post-stroke) | - Increased edema and hemorrhage | [6] |
| 2. This compound + rt-PA (4h post-stroke) | - Significantly improved neurological function | [6] | |
| - Reduced edema | [6] | ||
| 3. JNJ0966 (MMP-9 inhibitor) + rt-PA | - Attenuated hemorrhagic transformation, edema, and MMP-9 activity | [6] |
Experimental Protocols
In Vitro oxLDL Uptake Inhibition Assay
This protocol is based on the principles described for the characterization of this compound.[5]
Objective: To determine the IC₅₀ of this compound for the inhibition of oxidized LDL uptake in cells overexpressing the LOX-1 receptor.
Materials:
-
CHO-K1 cell line with doxycycline-inducible human LOX-1 expression.
-
Fluorescently labeled oxLDL (e.g., AF647-oxLDL).
-
This compound and a negative control (e.g., BI-1580).
-
Cell culture medium and supplements.
-
Assay plates (e.g., 96-well or 384-well).
-
High-content imaging system or fluorescence plate reader.
-
Hoechst 33342 for nuclear staining.
Procedure:
-
Cell Seeding: Seed the CHO-TREx-hLOX-1 cells into assay plates at an appropriate density and allow them to adhere overnight.
-
Induction of LOX-1 Expression: Induce the expression of the human LOX-1 receptor by adding doxycycline to the culture medium and incubate for 24 hours. A control group without doxycycline should be included.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of positive control (e.g., a known LOX-1 blocking antibody) and negative control.
-
Treatment: Remove the culture medium and add the this compound dilutions and controls to the respective wells.
-
oxLDL Incubation: Add fluorescently labeled oxLDL to all wells at a final concentration determined by prior optimization.
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C to allow for oxLDL internalization.
-
Cell Staining and Fixing: Wash the cells with PBS, then fix with paraformaldehyde. Stain the nuclei with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the internalized fluorescent oxLDL signal per cell.
-
Data Analysis: Plot the percentage of inhibition of oxLDL uptake against the concentration of this compound. Calculate the IC₅₀ value using a suitable nonlinear regression model.
In Vivo Thromboembolic Stroke Model Protocol
This protocol is adapted from the methodology described in the study by Wendt et al. (2023) investigating this compound in a rat model.[6]
Objective: To evaluate the therapeutic potential of this compound, alone or in combination with delayed rt-PA, on stroke outcomes.
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
Materials:
-
This compound.
-
Recombinant tissue plasminogen activator (rt-PA).
-
Anesthetic (e.g., isoflurane).
-
Thrombin.
-
Catheters.
-
Surgical instruments for middle cerebral artery occlusion (MCAO).
-
MRI for infarct volume, edema, and hemorrhage assessment.
-
Behavioral testing apparatus for neurological function assessment (e.g., sensorimotor tests).
Procedure:
-
Thromboembolic Stroke Induction:
-
Anesthetize the rat.
-
Introduce a homologous blood clot (prepared by mixing blood with thrombin) into the external carotid artery and advance it to the origin of the middle cerebral artery (MCA) to induce an ischemic stroke.
-
Confirm vessel occlusion using a suitable method (e.g., laser Doppler flowmetry).
-
-
Treatment Administration:
-
At a predetermined time post-stroke induction (e.g., 4 hours, to model a clinically relevant delayed treatment window), administer the treatments intravenously.
-
Group 1 (Vehicle Control): Administer the vehicle for this compound followed by rt-PA.
-
Group 2 (this compound): Administer this compound at the desired dose, followed by rt-PA.
-
Additional control groups could include this compound alone and sham-operated animals.
-
-
Post-operative Care and Monitoring:
-
Monitor the animals for recovery from anesthesia and any adverse effects.
-
Provide supportive care, including hydration and nutrition, as needed.
-
-
Outcome Assessments (e.g., at 24 hours post-stroke):
-
Neurological Function: Perform a battery of sensorimotor tests to assess neurological deficits.
-
MRI Analysis: Anesthetize the animals and perform MRI scans to evaluate:
-
Infarct volume (e.g., using T2-weighted imaging).
-
Cerebral edema.
-
Hemorrhagic transformation (e.g., using gradient-echo sequences).
-
-
-
Tissue Processing (Optional):
-
Following the final imaging or behavioral assessments, animals can be euthanized, and brain tissue collected for histological or biochemical analysis (e.g., western blotting for LOX-1 and MMP-9 expression, zymography for MMP-9 activity).
-
Visualization of Experimental Workflow
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1): A Potential Therapeutic Target in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-0115 in LOX-1 Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), also known as OLR1, is a key scavenger receptor involved in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][3] It is primarily expressed on endothelial cells, smooth muscle cells, and macrophages.[2][4] The binding of its main ligand, oxidized low-density lipoprotein (oxLDL), to LOX-1 triggers a cascade of intracellular signaling events that promote endothelial dysfunction, inflammation, and foam cell formation.[1][5][6] BI-0115 is a potent and highly selective small-molecule inhibitor of LOX-1 that presents a valuable tool for investigating the LOX-1 signaling pathway and for the development of novel therapeutics.[7][8][9]
This compound uniquely functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding of oxLDL and subsequent downstream signaling.[10][11] These application notes provide detailed protocols for utilizing this compound to study the LOX-1 signaling pathway, including methods for assessing its inhibitory activity and analyzing its effects on downstream cellular events.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and binding characteristics.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 | 5.4 µM | Cellular oxLDL Uptake Assay | [7][9] |
| Kd | 4.3 µM | Surface Plasmon Resonance (SPR) | [7] |
| Kd | 6.99 µM | Isothermal Titration Calorimetry (ITC) | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the LOX-1 signaling pathway and the mechanism of action of this compound.
Caption: LOX-1 Signaling Pathway upon oxLDL Binding.
Caption: Mechanism of Action of this compound on the LOX-1 Receptor.
Experimental Protocols
Detailed methodologies for key experiments to analyze the effects of this compound on the LOX-1 signaling pathway are provided below.
Cellular Uptake of Oxidized LDL Assay
This protocol is designed to quantify the inhibitory effect of this compound on the uptake of fluorescently labeled oxLDL into cells expressing the LOX-1 receptor.
Materials:
-
CHO-K1 cells with doxycycline-inducible expression of human LOX-1 receptor
-
Fluorescently labeled oxLDL (e.g., AF647-oxLDL)
-
This compound
-
Negative control compound (optional)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Hoechst 33342 stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the CHO-K1-hLOX-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of LOX-1 Expression: The following day, induce the expression of the LOX-1 receptor by adding doxycycline to the culture medium at a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the doxycycline-containing medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known LOX-1 inhibitor or blocking antibody). Incubate for 1-2 hours at 37°C.
-
oxLDL Incubation: Add fluorescently labeled oxLDL to each well at a final concentration of 5-10 µg/mL. Incubate for 4-6 hours at 37°C to allow for internalization.
-
Staining and Imaging:
-
Wash the cells three times with PBS to remove unbound oxLDL.
-
Stain the nuclei with Hoechst 33342 for 10-15 minutes.
-
Wash the cells again with PBS.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the internalized oxLDL per cell.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling Pathways
This protocol outlines the procedure to investigate the effect of this compound on the activation of key downstream signaling molecules in the LOX-1 pathway, such as NF-κB and MAPKs.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or other relevant cell line
-
This compound
-
oxLDL
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-p65 (NF-κB), p65, p-p38 MAPK, p38 MAPK, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HAECs to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with oxLDL (e.g., 50 µg/mL) for an appropriate time (e.g., 15-60 minutes) to induce signaling.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the levels of protein activation in this compound treated cells to the oxLDL-stimulated control.
-
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes how to measure the effect of this compound on oxLDL-induced intracellular ROS production.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cells
-
This compound
-
oxLDL
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
HBSS or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a black, clear-bottom 96-well plate and grow to confluency.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
-
Probe Loading:
-
Wash the cells with HBSS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in HBSS for 30 minutes at 37°C in the dark.
-
-
Stimulation and Measurement:
-
Wash the cells with HBSS to remove excess probe.
-
Add oxLDL (e.g., 50 µg/mL) to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.
-
Take kinetic readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of ROS production from the kinetic data.
-
Compare the ROS production in this compound treated cells to the oxLDL-stimulated control.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for characterizing the effect of this compound on the LOX-1 signaling pathway.
Caption: General Experimental Workflow for this compound Characterization.
References
- 1. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. oatext.com [oatext.com]
- 5. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOX-1, OxLDL, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for BI-0115 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0115 is a potent and selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[1][2][3] By binding to LOX-1, this compound stabilizes an inactive tetrameric state of the receptor, which effectively blocks the cellular uptake of oxidized low-density lipoprotein (oxLDL).[4][5] The uptake of oxLDL by LOX-1 is a critical step in the pathogenesis of various cardiovascular diseases, including atherosclerosis, by promoting endothelial dysfunction and inflammation.[6][7][8] The inhibition of the LOX-1 signaling pathway by this compound presents a valuable tool for in vitro studies aimed at understanding the roles of LOX-1 in cellular processes and for preclinical drug development.[9][10]
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.
Data Presentation
Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Weight | 287.75 g/mol | [3] |
| Molecular Formula | C15H14ClN3O | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO. Moderate solubility at pH 7. | [9][11] |
| Purity | >98% | [3] |
| Mechanism of Action | Selective inhibitor of Lectin-like ox-LDL receptor-1 (LOX-1).[1][2][3] | |
| IC50 (LOX-1 cellular uptake assay) | 5.4 µM | [1][2] |
| Kd (Surface Plasmon Resonance) | 4.3 µM | [7] |
| Kd (Isothermal Titration Calorimetry) | 6.99 µM | [7] |
Experimental Protocols
Materials
-
This compound solid powder (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.
-
Acclimatization: Before opening, allow the vial of this compound solid powder to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.8775 mg of this compound (Molecular Weight = 287.75 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 2.8775 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots in tightly sealed vials. For long-term storage (up to 6 months), store at -80°C.[1] For short-term storage (up to 1 month), store at -20°C.[1] The solid compound can be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[11]
Preparation of Working Solutions
-
For cell-based assays, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Mandatory Visualizations
This compound Mechanism of Action and Downstream Signaling Inhibition
Caption: Mechanism of this compound action on the LOX-1 signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Atherosclerosis and the Lectin-like OXidized low-density lipoprotein scavenger receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medkoo.com [medkoo.com]
BI-0115: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0115 is a potent and selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[1][2][3] LOX-1 is a key scavenger receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL), a critical process in the pathogenesis of various cardiovascular diseases, including atherosclerosis.[1][2] Furthermore, emerging evidence suggests a role for LOX-1 in cancer progression.[4][5] this compound exerts its inhibitory effect by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the binding and internalization of oxLDL.[1][3][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate LOX-1 signaling and its downstream cellular effects.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 5.4 µM | LOX-1 cellular uptake assay | [1][2][3][6] |
| Kd | 4.3 µM | Surface Plasmon Resonance (SPR) | [2][6] |
| Kd | 6.99 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |
| Selectivity | >100 µM | Scavenger Receptor Class B Type I (SR-BI) | [1][2] |
| hERG Inhibition | >10 µM | Eurofins Safety Panel 44™ | [1][2] |
Recommended Concentration Range for Cell Culture Experiments
The optimal concentration of this compound will vary depending on the cell type, assay, and experimental conditions. Based on available literature, a starting concentration range of 1 µM to 25 µM is recommended for most in vitro applications.
| Cell Type | Application | Concentration | Reference |
| Human Brain Microvascular Endothelial Cells (HBMEC) | Hypoxia/reperfusion model | 10 µM | [7] |
| Macrophages | Mitigation of mtROS production | 5 µM | [8] |
| CHO-K1 cells expressing human LOX-1 | oxLDL uptake assay | Concentration response curve (IC₅₀ = 7.2 µM in one example) | [6] |
| Mouse Thoracic Aortic Rings | Vascular reactivity studies | 10 µM |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathway
This compound inhibits the LOX-1 signaling pathway, which is initiated by the binding of ligands such as oxLDL. This pathway plays a significant role in promoting oxidative stress, inflammation, and cellular dysfunction.
Caption: this compound inhibits the LOX-1 signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 287.75 g/mol ), dissolve 2.8775 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Oxidized LDL (oxLDL) Uptake Assay
This protocol is adapted from commercially available kits and published methods.[9][10][11][12][13]
Caption: Workflow for an oxidized LDL uptake assay.
Materials:
-
Cells of interest (e.g., endothelial cells, macrophages)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL or Bodipy-oxLDL)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for microscopy)
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). Incubate for 1-2 hours.
-
oxLDL Incubation: Add fluorescently labeled oxLDL to each well at a final concentration of 10-20 µg/mL.
-
Incubation: Incubate the cells for 4-24 hours at 37°C. The optimal incubation time should be determined empirically for each cell type.
-
Washing: Gently aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound oxLDL.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Mount the coverslips using a mounting medium containing DAPI to counterstain the nuclei. Visualize and capture images using a fluorescence microscope.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Western Blot Analysis of LOX-1 Signaling Pathway
This protocol provides a general guideline for assessing the effect of this compound on the activation of key proteins in the LOX-1 signaling pathway.[14][15][16][17][18]
Caption: General workflow for Western blot analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium and serum-free medium
-
This compound stock solution
-
oxLDL
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-NF-κB, anti-LOX-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. If studying signaling events, it may be beneficial to serum-starve the cells for 6-24 hours prior to treatment. Pre-treat with this compound for 1-2 hours, followed by stimulation with oxLDL (e.g., 50-100 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and perform SDS-PAGE, followed by transferring the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability/Cytotoxicity Assay
This protocol can be used to assess the potential cytotoxic effects of this compound.[19][20][21][22][23]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
96-well clear or opaque-walled plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for a desired period, typically 24, 48, or 72 hours.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for investigating the role of LOX-1 in various physiological and pathological processes. The protocols provided here offer a starting point for utilizing this inhibitor in cell culture experiments. It is essential to optimize the experimental conditions, including inhibitor concentration and treatment duration, for each specific cell type and assay to ensure reliable and reproducible results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of LDL and ox-LDL in Cancer Development and Its Therapeutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOX-1 and cancer: an indissoluble liaison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Reduced Uptake of Oxidized Low-Density Lipoprotein by Macrophages Using Multiple Aptamer Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of oxLDL and IL-10 Production by Macrophages Requires PAFR and CD36 Recruitment into the Same Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Dil-oxLDL uptake assay [bio-protocol.org]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. origene.com [origene.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. vigo-avocats.com [vigo-avocats.com]
- 22. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Troubleshooting & Optimization
BI-0115 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-0115. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, small-molecule inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) receptor-1 (LOX-1).[1] Its mechanism of action involves binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor.[2][3] This prevents the binding and uptake of oxLDL, thereby blocking downstream signaling pathways associated with pro-inflammatory processes and endothelial dysfunction.[1][4]
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized by low aqueous solubility. It is described as having "moderate solubility at pH 7".[1][5] Quantitative data indicates its solubility at pH 7 is very low. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6]
Q3: I am observing precipitation when preparing my this compound working solution in aqueous media. What can I do?
A3: Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its low water solubility. Here are some troubleshooting steps:
-
Ensure a high-quality DMSO stock: Use anhydrous DMSO to prepare your initial stock solution. Water contamination in the DMSO can reduce the solubility of this compound.
-
Optimize DMSO concentration: While it is crucial to keep the final DMSO concentration in your assay low to avoid solvent-induced toxicity (typically <0.5%), a certain amount is necessary to maintain this compound in solution.[7] You may need to empirically determine the highest tolerable DMSO concentration for your specific cell line or assay.
-
Stepwise dilution: Avoid diluting your DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration gradually before the final dilution into your aqueous experimental medium.[8]
-
Pre-warm the media: Gently warming your cell culture media or buffer to 37°C before adding the this compound solution may help improve solubility.
-
Increase mixing: Ensure thorough but gentle mixing immediately after adding this compound to the aqueous medium to facilitate its dispersion.
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
| Potential Cause | Recommended Solution |
| Low aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in DMSO before making the final dilution in your aqueous buffer. Keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls. |
| "Salting out" effect | High salt concentrations in buffers can decrease the solubility of organic compounds. If possible, test if reducing the salt concentration of your buffer is compatible with your experimental setup. |
| Temperature fluctuations | Ensure that all solutions are maintained at a constant and appropriate temperature. Avoid freeze-thaw cycles of aqueous working solutions. Prepare fresh working solutions from the DMSO stock for each experiment. |
| pH of the medium | This compound's solubility is pH-dependent. While its solubility at pH 7 is low, significant deviations from this could further impact solubility. Ensure your experimental medium is properly buffered. |
Quantitative Data
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 287.74 g/mol | [9] |
| Solubility at pH 7 | 0.001 µg/mL | [5] |
| LOX-1 IC₅₀ (cellular uptake assay) | 5.4 µM | [5][9] |
| LOX-1 Kd (SPR) | 4.3 µM | [5][10] |
| LOX-1 Kd (ITC) | 6.99 µM | [5][10] |
| Recommended Solvent | DMSO | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. A stock solution in DMSO is typically stable for several months at -20°C.[9]
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials: this compound DMSO stock solution, cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to get closer to the final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make an intermediate dilution to 1 mM in DMSO.
-
Pre-warm the cell culture medium to 37°C.
-
Add the diluted this compound DMSO solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing. The final concentration of DMSO should be kept as low as possible and consistent across all treatments, including the vehicle control (typically ≤ 0.5%).[7]
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions of this compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Simplified LOX-1 signaling pathway and the inhibitory action of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. opnme.com [opnme.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BI-0115 In Vitro Stability and Experimental Success
Welcome to the technical support center for BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro stability of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2] It functions by binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor.[3][4] This prevents the binding of oxidized low-density lipoprotein (oxLDL) to LOX-1 and subsequent downstream signaling and cellular uptake of oxLDL.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C.[5] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[6]
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound has moderate solubility at pH 7.[1] It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into your aqueous experimental medium.[5][6]
Q4: I am observing inconsistent results or a loss of this compound activity in my experiments. What could be the cause?
A4: Inconsistent results or loss of activity can be due to the stability of this compound in your specific in vitro experimental setup. This compound has been noted to have suboptimal stability in liver microsomes, suggesting it may be susceptible to metabolic degradation.[1] Its stability can also be influenced by the composition of your cell culture medium, pH, and incubation temperature and duration. It is highly recommended to assess the stability of this compound under your specific experimental conditions.
Q5: How can I minimize the precipitation of this compound when preparing my working solutions?
A5: To minimize precipitation, it is advisable to first prepare a high-concentration stock solution of this compound in DMSO. When preparing your final working solution, dilute the DMSO stock into your pre-warmed aqueous buffer or cell culture medium with gentle mixing. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced precipitation and cellular toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System |
| IC₅₀ | 5.4 µM | LOX-1 Cellular Uptake Assay[1][4] |
| Kd | 4.3 µM | Surface Plasmon Resonance (SPR)[1][3] |
| Kd | 6.99 µM | Isothermal Titration Calorimetry (ITC)[1][3] |
Table 2: Physicochemical and DMPK Properties of this compound
| Parameter | Value |
| Molecular Weight | 287.75 g/mol [5] |
| Solubility (pH 7) | Moderate[1] |
| Permeability | Moderate[1] |
| Microsomal Stability | Human: 77% in vitro clearanceRat: 95% in vitro clearanceMouse: 95% in vitro clearance[4] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound may be degrading in your cell culture medium during the experiment. Perform a stability study under your specific assay conditions (see Experimental Protocol section). Consider reducing the incubation time or replenishing the compound during longer experiments. |
| Precipitation | The concentration of this compound may be too high for the aqueous medium, leading to precipitation. Visually inspect your working solutions for any precipitate. Optimize your dilution method from the DMSO stock and consider using a lower final concentration. |
| Cell Health | Ensure your cells are healthy and not overgrown, as this can affect their response to inhibitors. |
| Assay Variability | Minimize pipetting errors and ensure consistent cell seeding densities and incubation times. |
Issue 2: High background signal in the oxidized LDL uptake assay.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of fluorescent oxLDL | Ensure adequate washing steps to remove unbound fluorescent oxLDL. Include a control with a non-fluorescent oxLDL to assess specific uptake. |
| Cell Autofluorescence | Include an unstained cell control to determine the baseline autofluorescence of your cells. |
| Reagent Contamination | Use fresh, high-quality reagents and maintain sterile techniques. |
Experimental Protocols
Protocol for Assessing the In Vitro Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike this compound into pre-warmed cell culture medium to a final concentration of 1 µM. Prepare a sufficient volume for all time points.
-
Incubate the medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Immediately stop any potential degradation by adding 3 volumes of cold acetonitrile to the aliquot. This will precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing this compound by HPLC or LC-MS/MS to determine the concentration of the remaining compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will allow you to determine the stability and half-life of this compound under your experimental conditions.
Protocol for Oxidized LDL Uptake Assay in CHO-LOX-1 Cells
This protocol describes a cell-based assay to measure the inhibition of oxidized LDL uptake by this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human LOX-1 receptor.
Materials:
-
CHO-K1 cells stably expressing human LOX-1 (CHO-LOX-1)
-
Cell culture medium for CHO cells
-
Fluorescently labeled oxidized LDL (e.g., DiI-oxLDL)
-
This compound
-
DMSO
-
PBS
-
Hoechst 33342 (for nuclear staining)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed CHO-LOX-1 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours at 37°C. Include a vehicle control (medium with DMSO).
-
Add fluorescently labeled oxLDL to each well at a final concentration of 1-5 µg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound oxLDL.
-
Stain the cell nuclei with Hoechst 33342 according to the manufacturer's protocol.
-
Image the plate using a fluorescence microscope or high-content imager.
-
Quantify the intracellular fluorescence intensity of the labeled oxLDL per cell.
-
Calculate the percentage of inhibition of oxLDL uptake at each this compound concentration compared to the vehicle control.
Visualizations
LOX-1 Signaling Pathway
Caption: LOX-1 signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound in vitro stability.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of lectin-like oxidized LDL receptor-1 acts by stabilizing an inactive receptor tetramer state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
BI-0115 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective small molecule inhibitor of the Lectin-like ox-LDL receptor 1 (LOX-1).[1][2][3] Its mechanism of action involves stabilizing an inactive tetrameric state of the LOX-1 receptor.[4][5] This stabilization prevents the binding and internalization of oxidized low-density lipoprotein (oxLDL), thereby blocking downstream signaling pathways associated with LOX-1 activation.[1][3][4][6]
Q2: What is the known off-target profile of this compound?
This compound has demonstrated a favorable off-target profile in broad screening panels. It has been reported to have a "clean" profile in the Eurofins Safety Panel 44™, which assesses activity against a wide range of common pharmacological targets.[1][2] Furthermore, this compound has been tested against a panel of various key pharmacological target classes, including GPCRs, drug transporters, ion channels, nuclear receptors, kinases, and other non-kinase enzymes, with no significant off-target liabilities identified.[7]
Q3: Does this compound inhibit the hERG channel?
No, this compound has been shown to have good selectivity against the hERG channel, with a reported IC50 greater than 10 µM.[1][2] This indicates a low potential for cardiotoxicity related to hERG channel blockade.
Q4: Has the selectivity of this compound been tested against other C-type lectin-like receptors?
The selectivity of this compound against other paralogues of the C-type lectin-like family has not been reported.[1][2] This represents a potential area for uncharacterized off-target effects. Researchers should exercise caution and consider performing counter-screening assays if working in systems where other C-type lectin-like receptors may play a role.
Q5: Is there a recommended negative control for experiments with this compound?
Yes, BI-1580 is available as a negative control for this compound.[1][2] It is structurally related but lacks significant activity against LOX-1, making it suitable for distinguishing on-target from off-target effects.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after this compound treatment.
-
Possible Cause 1: Off-target effects. While this compound has a clean off-target profile in broad panels, uncharacterized off-targets, particularly within the C-type lectin-like receptor family, cannot be entirely ruled out.
-
Troubleshooting Step: Use the provided negative control, BI-1580, in parallel with this compound. If the phenotype persists with this compound but not with BI-1580, it is more likely an on-target effect. If both compounds produce the phenotype, an off-target effect or a non-specific compound effect should be considered.
-
-
Possible Cause 2: Cellular context. The expression and activity of LOX-1 and potential off-targets can vary significantly between cell types.
-
Troubleshooting Step: Confirm LOX-1 expression in your experimental system using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line with known high and low LOX-1 expression to validate that the observed effect is LOX-1 dependent.
-
Issue 2: Inconsistent results or lack of this compound activity.
-
Possible Cause 1: Compound stability and solubility. this compound has moderate aqueous solubility and its stability in solution may vary depending on the solvent and storage conditions.[2]
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[8] Avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in your assay medium is low and consistent across all conditions.
-
-
Possible Cause 2: Assay conditions. The potency of this compound can be influenced by the specific experimental setup, including the concentration of oxLDL and the incubation time.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Assay Type | Parameter | Value | Reference |
| LOX-1 Cellular Uptake Assay | IC50 | 5.4 µM | [1][3] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 µM | [1][2] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 µM | [1][2] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Parameter | Value | Reference |
| Scavenger Receptor Class B Type I (SR-BI) | Cellular Assay | Activity | No activity up to 100 µM | [1] |
| hERG Channel | Electrophysiology | IC50 | > 10 µM | [1][2] |
| Eurofins Safety Panel 44™ | Broad Panel Screening | Profile | Clean | [1][2] |
Experimental Protocols
Detailed experimental protocols for the LOX-1 cellular uptake assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can be found in the supplementary information of the primary publication by Schnapp, G., et al. in Communications Chemistry (2020).[3][4] Researchers are advised to consult this source for comprehensive methodologies.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
BI-0115 Technical Support Center: Troubleshooting Experimental Variability and Controls
Welcome to the technical support center for BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure robust and reproducible results. This compound uniquely functions by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby preventing the cellular uptake of oxidized low-density lipoprotein (oxLDL).[1][2]
This guide provides frequently asked questions (FAQs), troubleshooting advice for key assays, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the C-type lectin-like domain (CTLD) of LOX-1.[1] Its unique mechanism involves stabilizing a protein-protein interaction, leading to the formation of an inactive tetramer of LOX-1 receptor dimers.[1][3] This tetrameric state prevents the binding and subsequent internalization of its primary ligand, oxidized low-density lipoprotein (oxLDL).[1][2]
Q2: What is the recommended negative control for this compound?
A2: The recommended negative control is BI-1580 .[1][2] This compound is structurally related to this compound but is inactive against LOX-1, making it an ideal control for off-target effects.
Q3: What are the key in vitro parameters for this compound?
A3: Key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Assay |
| IC50 | 5.4 µM | LOX-1 Cellular Uptake Assay[1][4] |
| Kd | 4.3 µM | Surface Plasmon Resonance (SPR)[1] |
| Kd | 6.99 µM | Isothermal Titration Calorimetry (ITC)[1] |
| Solubility (pH 7) | 0.001 µg/mL | [1] |
| Caco-2 Permeability | 30 x 10-6 cm/s | [1] |
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). Store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). Stock solutions in DMSO can be stored at -20°C.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the LOX-1 signaling pathway and a general experimental workflow for testing this compound.
Troubleshooting Guides
Cellular oxLDL Uptake Assay
This assay is critical for determining the inhibitory activity of this compound in a cellular context.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven washing of cell plates.- Variability in the quality of oxLDL.[5][6] | - Ensure a homogenous cell suspension before seeding.- Use a multi-channel pipette or automated plate washer for consistent washing.- Use a consistent source and batch of oxLDL. Characterize each new batch for oxidation level. |
| Low signal-to-noise ratio | - Low expression of LOX-1 in the cell line.- Insufficient concentration of fluorescently labeled oxLDL.- Short incubation time. | - Confirm LOX-1 expression via Western blot or qPCR.- Titrate the concentration of labeled oxLDL to determine the optimal concentration.- Optimize the incubation time (typically 3-6 hours).[3][7] |
| No inhibition by this compound | - Incorrect compound concentration.- Compound instability in media.- Low cell permeability. | - Verify the concentration of the this compound stock solution.- Prepare fresh dilutions of this compound for each experiment.- While this compound has moderate permeability, ensure sufficient pre-incubation time with the cells before adding oxLDL. |
| High background fluorescence | - Non-specific binding of labeled oxLDL to cells or plate.- Autofluorescence of the compound. | - Include control wells with untransfected cells to assess non-specific binding.- Pre-treat plates with a blocking agent if necessary.- Measure the fluorescence of this compound alone in media. |
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to purified LOX-1 protein.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low protein activity on the chip | - Protein denaturation during immobilization. | - Use a gentle immobilization chemistry, such as amine coupling at a pH that maintains protein stability.- Consider using a capture-based method (e.g., His-tag) to ensure proper protein orientation.[8] |
| High non-specific binding of this compound | - Hydrophobic interactions between the compound and the sensor surface. | - Add a small percentage of DMSO (e.g., 1-5%) to the running buffer to improve compound solubility.- Include a reference flow cell to subtract non-specific binding. |
| Inaccurate kinetic fitting | - Mass transport limitation.- Complex binding mechanism (e.g., conformational change). | - Immobilize a lower density of the LOX-1 protein on the sensor chip.- Use a higher flow rate for the analyte.- Fit the data to a more complex binding model if a simple 1:1 interaction model is not appropriate. |
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the this compound and LOX-1 interaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio | - Low binding enthalpy.- Incorrect concentrations of protein or compound. | - Increase the concentrations of both the protein and this compound.- Ensure accurate concentration determination of both components. |
| Mismatched buffers | - Heat of dilution from buffer components. | - Dialyze both the protein and the compound solution into the exact same buffer before the experiment. |
| Precipitation during titration | - Low solubility of the protein or compound at the concentrations used. | - Perform a solubility test at the intended experimental concentrations before running the ITC experiment.- Modify buffer conditions (e.g., pH, salt concentration) to improve solubility. |
Detailed Experimental Protocols
CHO-K1 LOX-1 Cellular Uptake Assay
This protocol is adapted from a high-throughput screening assay for LOX-1 inhibitors.[3]
-
Cell Seeding:
-
Seed CHO-K1 cells stably expressing human LOX-1 (CHO-Trex-hLOX1) in 96-well plates.
-
Culture overnight to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the negative control BI-1580 in assay buffer (e.g., HAM's F-12 with 25 mM HEPES). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Remove the culture medium from the cells and wash with a suitable buffer (e.g., HBSS).
-
Add the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells as a positive control for uptake and a known LOX-1 blocking antibody as a negative control for uptake.[3]
-
-
oxLDL Addition and Incubation:
-
Add fluorescently labeled oxLDL (e.g., AF594-labeled) to all wells at a final concentration of approximately 5 nM.[3]
-
Incubate the plates for 3 hours at 37°C without CO2.
-
-
Washing and Fluorescence Measurement:
-
Wash the cell plates multiple times (e.g., 5 times) with a wash buffer to remove unbound oxLDL.
-
After the final wash, leave a small volume of buffer in each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% uptake) and the blocking antibody control (0% uptake).
-
Plot the normalized fluorescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Preparation of Fluorescently Labeled oxLDL
-
LDL Labeling:
-
Incubate purified LDL with a fluorescent probe such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) overnight at 37°C, protected from light.[7]
-
-
Oxidation:
-
After labeling, dialyze the DiI-LDL to remove unincorporated dye.
-
Induce oxidation by incubating the DiI-LDL with a copper salt (e.g., 5 µM CuSO4) at 37°C for 24 hours in the dark.[7]
-
-
Characterization:
-
Confirm the oxidation of LDL by observing its increased electrophoretic mobility on an agarose (B213101) gel compared to native LDL.[6]
-
Determine the protein concentration of the final DiI-oxLDL preparation.
-
By following these guidelines and protocols, researchers can minimize experimental variability and obtain high-quality, reproducible data in their studies with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxidized Low-Density Lipoprotein: Preparation, Validation, and Use in Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigate Atherosclerosis With Modified Low-Density Lipoproteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
BI-0115 Technical Support Center: Navigating Moderate Permeability Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moderate permeability of BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My in vitro permeability assay (e.g., Caco-2, PAMPA) shows lower than expected permeability for this compound. What are the potential reasons?
A1: Several factors can contribute to lower-than-expected permeability readings for this compound:
-
Moderate Intrinsic Permeability: this compound is characterized as having moderate intrinsic permeability.[1][2] This inherent physicochemical property is a primary determinant of its passage across cellular and artificial membranes.
-
Low Aqueous Solubility: The compound exhibits moderate solubility at neutral pH.[1][2] Poor solubility in the assay buffer can lead to the formation of micro-precipitates, reducing the effective concentration of the compound available for permeation and consequently underestimating its permeability.
-
Efflux Transporter Activity: In cell-based assays like the Caco-2 model, this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cells, leading to a lower apparent permeability in the apical-to-basolateral direction. The Caco-2 efflux ratio for this compound is reported to be 0.7, suggesting that efflux may not be the predominant issue, but it should still be considered.
-
Non-specific Binding: The compound might bind to the plastic of the assay plates or other components of the experimental setup. This reduces the concentration of this compound available for transport and can lead to low recovery.
-
Cell Monolayer Integrity: In Caco-2 assays, a compromised or leaky cell monolayer can produce inconsistent and unreliable results. It is crucial to verify the integrity of the monolayer using methods like Transepithelial Electrical Resistance (TEER) measurements.
Q2: How can I improve the solubility of this compound in my in vitro permeability assay?
A2: To address the moderate solubility of this compound, consider the following strategies:
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to prepare the initial stock solution. However, the final concentration of the co-solvent in the assay buffer should be kept to a minimum (typically <1%) to avoid cellular toxicity in cell-based assays.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experimenting with different pH values for the donor buffer, within the physiological range relevant to your assay, might improve solubility.
-
Inclusion of Solubilizing Agents: For non-cell-based assays like PAMPA, the use of solubilizing agents such as cyclodextrins in the donor buffer can enhance the solubility of poorly soluble compounds. Their use in cell-based assays requires careful validation to ensure they do not compromise cell viability and monolayer integrity.
Q3: What should I do if I observe low recovery of this compound in my permeability assay?
A3: Low recovery indicates that the compound is being lost during the assay. Here are some troubleshooting steps:
-
Incorporate a Protein: Adding a protein like Bovine Serum Albumin (BSA) to the receiver buffer can help to mitigate non-specific binding to the assay plates.
-
Assess Cellular Metabolism: In Caco-2 assays, this compound might be metabolized by the cells. Analyzing the cell lysate at the end of the experiment for the parent compound and potential metabolites can help to determine if metabolism is a significant factor.
-
Verify Compound Stability: Ensure that this compound is stable in the assay buffer for the duration of the experiment. Degradation of the compound will lead to lower measured concentrations and an underestimation of permeability.
Q4: How can I determine if this compound is a substrate of efflux transporters?
A4: To investigate the role of efflux transporters in the permeability of this compound, you can perform a bi-directional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active efflux. Additionally, you can perform the permeability assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-to-B permeability in the presence of an inhibitor would suggest that this compound is a substrate for that transporter.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its negative control, BI-1580.
Table 1: Physicochemical and Permeability Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight (Da, free base) | 287.8 | [2] |
| logD @ pH 11 | 3.4 | [2] |
| Solubility @ pH 7 (µg/mL) | 0.001 | [2] |
| Caco-2 Permeability (A to B) @ pH 7.4 (10⁻⁶ cm/s) | 30 | [2] |
| Caco-2 Efflux Ratio | 0.7 | [2] |
Table 2: In Vitro Potency and Selectivity of this compound
| Assay | IC₅₀ / K_d_ (µM) | Reference |
| LOX-1 Cellular Uptake (IC₅₀) | 5.4 | [1][2] |
| Surface Plasmon Resonance (SPR) (K_d_) | 4.3 | [1][2] |
| Isothermal Titration Calorimetry (ITC) (K_d_) | 6.99 | [1][2] |
| Scavenger Receptor Class B Type I (SR-BI) (IC₅₀) | >172 | [2] |
| hERG (IC₅₀) | >10 | [1][2] |
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
- Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
2. Monolayer Integrity Assessment:
- Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory's established standards.
- Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, can be assessed to confirm monolayer integrity.
3. Permeability Experiment:
- Prepare the dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer) at the desired concentration. The final DMSO concentration should be kept below 1%.
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- For apical-to-basolateral (A-to-B) permeability, add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
- For basolateral-to-apical (B-to-A) permeability (to determine efflux ratio), add the this compound dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the donor and receiver compartments.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation of the drug across the cells.
- A is the surface area of the permeable membrane.
- C₀ is the initial concentration of the drug in the donor compartment.
- Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for the PAMPA, which assesses passive permeability.
1. Preparation of the PAMPA Plate:
- Prepare a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane) to create the artificial membrane.
- Coat the filter of a 96-well donor plate with a small volume of the lipid solution and allow the solvent to evaporate, leaving a lipid layer.
2. Dosing Solution Preparation:
- Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
3. Permeability Experiment:
- Fill the wells of a 96-well acceptor plate with fresh buffer.
- Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
- Add the this compound dosing solution to the donor wells.
- Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
4. Sample Analysis and Data Calculation:
- After incubation, separate the donor and acceptor plates.
- Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate the effective permeability (Pe) using a relevant equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
Caption: Mechanism of LOX-1 inhibition by this compound.
Caption: Troubleshooting workflow for low permeability of this compound.
References
avoiding BI-0115 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BI-0115 precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High DMSO Concentration | While DMSO is used to solubilize this compound, a high final concentration of DMSO in the media can be toxic to cells. | It is best practice to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, to minimize cellular toxicity. |
Issue: Delayed Precipitation of this compound in Media
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of this compound. | Ensure your medium is adequately buffered. Consider using a medium with a more robust buffering system if pH shifts are a recurring issue. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] | You can test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] If possible, try a different basal media formulation.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside of the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[2] It is slightly soluble in acetonitrile.[3] For cell culture applications, preparing a high-concentration stock solution in 100% DMSO is the recommended first step.
Q2: What is the solubility of this compound?
A2: this compound has moderate solubility at pH 7.[4][5] Specific solubility in various cell culture media has not been extensively published. It is recommended to experimentally determine the solubility in your specific medium and under your experimental conditions.
Q3: How should I prepare my this compound stock solution?
A3: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the IC50 of this compound?
A4: this compound has an IC50 of 5.4 µM in a LOX-1 cellular uptake assay.[4][6][7]
Q5: Can I use serum in my media when working with this compound?
A5: Yes, however, be aware that components in serum can sometimes interact with compounds and affect their solubility and bioavailability. If you suspect an interaction, you may need to test different serum concentrations or switch to a serum-free medium formulation if your cell line permits.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a two-step dilution method to minimize precipitation when preparing the final working solution of this compound in cell culture medium.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If needed, briefly sonicate the vial in a water bath.
-
Store this stock solution in small aliquots at -20°C.
-
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[1]
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the empirical solubility limit of this compound in your specific cell culture medium.
-
Prepare a Serial Dilution of the Compound in Media:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
In a series of microcentrifuge tubes, add your pre-warmed (37°C) complete cell culture medium.
-
Create a serial dilution of the this compound stock directly into the media to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Keep the final DMSO concentration consistent and low (e.g., ≤ 0.2%).
-
-
Incubate and Observe:
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment duration (e.g., 24, 48, or 72 hours).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) at various time points. You can also use a microscope to look for smaller precipitates.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration. It is advisable to use a concentration slightly below this limit for your experiments to ensure solubility.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of this compound action on the LOX-1 receptor.
References
Technical Support Center: BI-0115 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-0115, a selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of LOX-1.[1] It functions by binding to the ligand-binding domain of LOX-1 and stabilizing an inactive tetrameric state of the receptor. This prevents the binding of its natural ligand, oxidized low-density lipoprotein (oxLDL), and subsequent downstream signaling.[1][2]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 5.4 µM in a cellular assay measuring the uptake of oxLDL.[1][3]
Q3: What is the downstream signaling pathway of LOX-1 that is inhibited by this compound?
A3: LOX-1 activation by oxLDL typically leads to the production of reactive oxygen species (ROS) and the activation of the NF-κB signaling pathway.[4][5][6] This, in turn, promotes the expression of various pro-inflammatory cytokines and adhesion molecules. This compound, by preventing oxLDL binding, inhibits these downstream events.[2]
Q4: Is there a recommended negative control for experiments with this compound?
A4: Yes, BI-1580 is the recommended negative control for this compound.[3] BI-1580 is structurally related to this compound but is inactive against LOX-1.[7]
Troubleshooting Guide
This guide addresses common issues that may be encountered when generating a dose-response curve for this compound in a cellular LOX-1 uptake assay.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, variations in reagent addition, or edge effects in multi-well plates. | Ensure a homogenous cell suspension and consistent seeding density across all wells. Use calibrated multichannel pipettes for reagent addition. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| No or weak dose-response | Incorrect concentration range of this compound, low LOX-1 expression in cells, or inactive compound. | Confirm the concentration range of this compound spans the expected IC50 (e.g., from 0.1 µM to 100 µM). Verify LOX-1 expression in the cell line used (e.g., by Western blot or qPCR). Ensure the this compound stock solution is properly prepared and stored to prevent degradation. |
| Assay window is too small (low signal-to-background) | Suboptimal concentration of labeled oxLDL, insufficient incubation time, or high background fluorescence. | Optimize the concentration of fluorescently labeled oxLDL to achieve a robust signal without causing cytotoxicity. Optimize the incubation time for oxLDL uptake. Include wells with unlabeled oxLDL to determine the level of non-specific uptake and subtract this from all measurements. |
| Unexpected cell toxicity | High concentrations of DMSO (solvent for this compound) or inherent toxicity of the compound at high concentrations. | Ensure the final concentration of DMSO in the assay medium is low and consistent across all wells (typically ≤ 0.5%). Run a vehicle control (DMSO only) to assess its effect on cell viability. |
| Inconsistent IC50 values between experiments | Variations in cell passage number, serum batch in the culture medium, or incubation conditions. | Use cells within a consistent and low passage number range. Test and use a single batch of serum for a series of experiments. Maintain consistent incubation times, temperatures, and CO2 levels. |
Data Presentation
The following table summarizes the key quantitative data for this compound and its negative control, BI-1580.
| Compound | Target | Assay Type | Potency (IC50) | Notes |
| This compound | LOX-1 | Cellular oxLDL Uptake | 5.4 µM[1][3] | Selective inhibitor that stabilizes an inactive receptor tetramer.[2] |
| BI-1580 | LOX-1 | Cellular oxLDL Uptake | Inactive | Recommended negative control.[3] A structurally similar analog of this compound with no significant activity against LOX-1.[7] |
Experimental Protocols
Key Experiment: Cellular Oxidized LDL Uptake Assay for this compound Dose-Response Curve Generation
This protocol is based on the principles of a high-throughput screening assay to identify LOX-1 inhibitors.
Materials:
-
CHO-K1 cells stably expressing human LOX-1
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
BI-1580 (negative control)
-
Fluorescently labeled oxidized LDL (e.g., DiI-oxLDL)
-
Unlabeled oxidized LDL
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Seed the CHO-K1-hLOX-1 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and BI-1580 in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compounds in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Compound Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, BI-1580, or vehicle control (medium with DMSO).
-
Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Oxidized LDL Uptake:
-
Prepare a solution of fluorescently labeled oxLDL in cell culture medium at a pre-optimized concentration.
-
Add the labeled oxLDL solution to all wells except for the background control wells.
-
To the background control wells, add a solution of labeled oxLDL in the presence of a large excess of unlabeled oxLDL to determine non-specific uptake.
-
Incubate the plate for an optimized duration (e.g., 4 hours) at 37°C, protected from light.
-
-
Measurement:
-
Aspirate the medium from all wells.
-
Wash the cells gently with PBS to remove any unbound labeled oxLDL.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the data by setting the fluorescence of the vehicle-treated cells as 100% uptake and the fluorescence of a positive control inhibitor (or the highest concentration of this compound) as 0% uptake.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: LOX-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response curve generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LOX-1 mediates inflammatory activation of microglial cells through the p38-MAPK/NF-κB pathways under hypoxic-ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOX-1 Activation by oxLDL Induces AR and AR-V7 Expression via NF-κB and STAT3 Signaling Pathways Reducing Enzalutamide Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide induced LOX-1 expression via TLR4/MyD88/ROS activated p38MAPK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BI-0115 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results when using BI-0115, a selective inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of LOX-1.[1][2][3] It functions by binding to the C-type lectin-like domain (CTLD) of two LOX-1 dimers, stabilizing an inactive tetrameric state of the receptor.[3][4] This stabilization prevents the binding and internalization of oxidized low-density lipoprotein (oxLDL), thereby inhibiting downstream signaling pathways.[3][5][6]
Q2: What is the recommended concentration of this compound to use in cell-based assays?
A2: The reported IC₅₀ value for this compound in inhibiting oxLDL uptake in a cellular assay is 5.4 µM.[1][2][5] A concentration of 10 µM has been used in studies with human brain microvascular endothelial cells (HBMEC).[7] The optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q3: What is the appropriate negative control for this compound?
A3: The recommended negative control for this compound is BI-1580.[2][5]
Q4: What are the known selectivity and off-target effects of this compound?
A4: this compound has a clean profile in the Eurofins Safety Panel 44™ and shows no inhibition of the hERG channel (IC₅₀ > 10 µM).[2][5] It also shows no activity against the scavenger receptor class B type I (SR-BI) up to 100 µM.[2][5] However, its selectivity against other paralogues of the C-type lectin-like family has not been tested.[5]
Troubleshooting Guide
Unexpected Result 1: No or low inhibitory effect of this compound on oxLDL uptake.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability Issues | This compound has moderate aqueous solubility and permeability.[2][5] Ensure the compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO[7] and avoid repeated freeze-thaw cycles. Due to suboptimal stability in liver microsomes[2][5], consider its stability in your specific experimental system over time. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. The reported IC₅₀ of 5.4 µM is a starting point.[1][2] |
| Cellular Health | Ensure cells are healthy and not overgrown. Poor cell health can affect receptor expression and internalization processes. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and the concentration of labeled oxLDL. |
| Degraded oxLDL | Ensure the quality of the oxidized LDL used in the assay. The degree of oxidation can affect its binding to LOX-1. |
Unexpected Result 2: Observed cellular effects are inconsistent with LOX-1 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although this compound has a clean safety panel profile, untested off-target effects, especially on other C-type lectin-like receptors, could be a possibility.[5] Use the negative control BI-1580 to differentiate between on-target and off-target effects. Consider knockdown or knockout of LOX-1 to confirm the target dependency of the observed phenotype. |
| Vehicle Effects | Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level.[7] |
| Experimental Artifacts | Review the experimental setup for any potential artifacts. For example, in microscopy-based assays, check for autofluorescence or non-specific binding of reagents. |
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound
| Assay | Parameter | Value (µM) |
| LOX-1 Cellular Uptake Assay | IC₅₀ | 5.4[1][2] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3[2][5] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99[2][5] |
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value (µM) |
| hERG Channel | IC₅₀ | > 10[2][5] |
| Scavenger Receptor Class B Type I (SR-BI) | IC₅₀ | > 100[2][5] |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol is a general guideline based on published use[7] and should be optimized for specific experimental needs.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with your planned analysis, such as an oxLDL uptake assay, gene expression analysis, or protein analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
BI-0115 Versus a Spectrum of LOX-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has emerged as a significant therapeutic target in cardiovascular diseases, particularly atherosclerosis. Its role in binding and internalizing oxidized low-density lipoprotein (oxLDL) initiates a cascade of pro-inflammatory and pro-atherogenic events. This guide provides a detailed comparison of BI-0115, a selective small-molecule inhibitor of LOX-1, with other notable LOX-1 inhibitors, including natural compounds, statins, and a monoclonal antibody.
Mechanism of Action: A Diverse Approach to LOX-1 Inhibition
LOX-1 inhibitors employ various mechanisms to block the detrimental effects of oxLDL.
-
This compound , a small molecule inhibitor, possesses a unique mode of action by stabilizing an inactive tetrameric state of the LOX-1 receptor. This prevents the conformational changes necessary for oxLDL binding and subsequent internalization.[1][2] Its high selectivity is a key feature, and it is often used with its negative control, BI-1580, in research settings.[1]
-
Natural Compounds like procyanidins (found in grape seed extracts and apple polyphenols) and aegeline (from the bael plant) have demonstrated potent LOX-1 inhibitory activity.[3][4] Procyanidins directly inhibit the binding of oxLDL to LOX-1, with their efficacy increasing with the degree of polymerization.[3] Aegeline has been shown to reduce the expression of the LOX-1 receptor and exhibits a high binding affinity in molecular docking studies.[4][5]
-
Statins , widely used for their cholesterol-lowering effects, also exhibit inhibitory effects on LOX-1. Their mechanism is twofold: they can indirectly inhibit LOX-1 by disrupting cholesterol-rich membrane rafts where the receptor is located, and they can also directly interact with the C-type lectin-like domain (CTLD) of LOX-1.[6][7][8]
-
MEDI6570 (Golocdacimab) is a fully human monoclonal antibody that acts as a LOX-1 antagonist.[9][10] It directly binds to LOX-1, preventing the interaction of the receptor with its ligands, including oxLDL.[11]
Quantitative Comparison of LOX-1 Inhibitors
The following tables summarize the available quantitative data for this compound and other LOX-1 inhibitors. Direct comparison is challenging due to the different assays and conditions used in various studies.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Cellular oxLDL Uptake | IC50 | 5.4 µM | CHO-K1 cells expressing human LOX-1 | [1][2][12] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 µM | Immobilized LOX-1 | [1] | |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 µM | LOX-1 dimer in solution | [1] | |
| Procyanidins | DiI-oxLDL Binding Assay | IC50 (Dimer) | 330 ng/mL | LOX-1-CHO cells | [3] |
| DiI-oxLDL Binding Assay | IC50 (Trimer) | 61 ng/mL | LOX-1-CHO cells | [3] | |
| DiI-oxLDL Binding Assay | IC50 (Heptamer) | 27 ng/mL | LOX-1-CHO cells | [3] | |
| DiI-oxLDL Binding Assay | IC50 (Procyanidin C1 - Trimer) | 41-73 ng/mL | LOX-1-CHO cells | [3] | |
| Aegeline | Molecular Docking | Binding Energy | -95.3 (Fitness Score) | In silico | [13] |
| Atorvastatin | Molecular Docking | Binding Energy | -74.04 (Docking Energy) | In silico | [4] |
| MEDI6570 | Not Available | Not Available | Not Available |
Data for Aegeline and Atorvastatin are from in silico docking studies and are not direct measures of inhibitory concentration or binding affinity from wet-lab experiments.
Table 2: In Vivo and Clinical Efficacy
| Inhibitor | Model/Study Population | Dosage | Key Findings | Reference |
| Aegeline | High-cholesterol diet-fed rats | 20 mg/kg body weight | 31.05% reduction in aortic LOX-1 protein expression. | [4] |
| Atorvastatin | High-cholesterol diet-fed rats | Not specified | 22.70% reduction in aortic LOX-1 protein expression. | [4] |
| MEDI6570 | Phase 1: Patients with Type 2 Diabetes | Single ascending doses (10-500 mg) & Multiple ascending doses (90-250 mg monthly) | Well-tolerated; Dose-dependent reduction in soluble LOX-1 levels (>66% at 4 weeks, 71.61-82.96% at 10 weeks). | [9][14] |
| Phase 2 (GOLDILOX-TIMI 69): Patients with recent myocardial infarction | 50 mg, 150 mg, or 400 mg subcutaneously every 4 weeks | Did not significantly reduce noncalcified coronary plaque volume. Dose-dependent reductions in IL-6 levels at higher doses. | [15] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methods used to evaluate LOX-1 inhibitors.
Oxidized LDL (oxLDL) Uptake Assay
This cellular assay is fundamental for assessing the functional inhibition of LOX-1.
Objective: To quantify the uptake of fluorescently labeled oxLDL by cells expressing the LOX-1 receptor in the presence and absence of an inhibitor.
General Protocol:
-
Cell Culture: CHO-K1 or human coronary artery endothelial cells (HCAECs) are cultured to an appropriate confluency. For inducible expression systems, expression of LOX-1 is induced prior to the assay.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
oxLDL Incubation: Fluorescently labeled oxLDL (e.g., DiI-oxLDL or AF647-oxLDL) is added to the culture medium and incubated with the cells.
-
Washing: Cells are washed to remove unbound oxLDL.
-
Quantification: The amount of internalized oxLDL is quantified using either fluorescence microscopy or flow cytometry.
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces oxLDL uptake by 50%, is calculated.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between a ligand (inhibitor) and a receptor (LOX-1).
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of an inhibitor for the LOX-1 receptor.
General Protocol:
-
Immobilization: The LOX-1 protein (e.g., the C-type lectin-like domain) is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the inhibitor at various concentrations is flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Data Analysis: Sensorgrams are generated, and the data is fitted to a binding model to calculate ka, kd, and Kd.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an inhibitor binding to LOX-1.
General Protocol:
-
Sample Preparation: The LOX-1 protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein, and the resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the LOX-1 signaling pathway and a typical experimental workflow for evaluating LOX-1 inhibitors.
Caption: LOX-1 signaling pathway and points of inhibition.
Caption: General workflow for LOX-1 inhibitor evaluation.
Conclusion
This compound stands out as a well-characterized, selective small-molecule inhibitor of LOX-1 with a unique mechanism of action. While direct comparative studies are limited, this guide provides a framework for understanding its performance relative to other classes of LOX-1 inhibitors. Natural compounds like procyanidins show high potency in cellular assays, while statins offer a broader, albeit less direct, inhibitory profile. The monoclonal antibody MEDI6570 has undergone clinical evaluation, providing valuable insights into the therapeutic potential and challenges of targeting LOX-1 in human disease. The choice of inhibitor for research or therapeutic development will depend on the specific application, desired mechanism of action, and stage of development. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these diverse LOX-1 inhibitors.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Procyanidins are potent inhibitors of LOX-1: a new player in the French Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOX-1, the Common Therapeutic Target in Hypercholesterolemia: A New Perspective of Antiatherosclerotic Action of Aegeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Molecular mechanism of statin-mediated LOX-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of statin-mediated LOX-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol-lowering drugs inhibit lectin-like oxidized low-density lipoprotein-1 receptor function by membrane raft disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MEDI6570 [openinnovation.astrazeneca.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lectin-Like Oxidized Low-Density Lipoprotein Receptor 1 Inhibition in Type 2 Diabetes: Phase 1 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-mediated LOX-1 inhibition in patients with residual inflammation after myocardial infarction: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-0115 and BI-1580: A Comparative Guide for Researchers
This guide provides a detailed comparison of BI-0115, a selective inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) receptor-1 (LOX-1), and its corresponding negative control, BI-1580. The information presented is intended for researchers, scientists, and drug development professionals investigating LOX-1 mediated signaling pathways in various pathological contexts, including cardiovascular diseases and cancer.[1][2][3]
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets LOX-1.[4][5][6] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor.[2][7] Specifically, two molecules of this compound bind to two homodimers of the LOX-1 C-type lectin-like domain (CTLD), inducing the formation of a tetramer that blocks the binding of its natural ligand, oxLDL.[7][8] This inhibition of the LOX-1-oxLDL interaction prevents the subsequent cellular uptake of oxLDL and downstream signaling events.[2][5][6][7]
In contrast, BI-1580 serves as a negative control.[1][4] An additional methyl group on the aniline (B41778) nitrogen in BI-1580 is predicted to cause a steric clash with the backbone carbonyl of Alanine 259 in the LOX-1 binding site, leading to its inactivity.[9] This structural difference makes BI-1580 an ideal tool for confirming that the observed biological effects are specifically due to the inhibition of LOX-1 by this compound.
dot
Caption: Mechanism of this compound Action
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the in vitro performance of this compound and BI-1580.
Table 1: Potency and Selectivity
| Compound | Target | Assay | Result (IC₅₀/K_d) |
| This compound | LOX-1 | Cellular Uptake Assay | 5.4 µM (IC₅₀)[1][4][5][9] |
| LOX-1 | Surface Plasmon Resonance (SPR) | 4.3 µM (K_d)[1][4][5][10] | |
| LOX-1 | Isothermal Titration Calorimetry (ITC) | 6.99 µM (K_d)[1][4][5][10] | |
| SR-B1 (Counter Target) | Cellular Assay | >172 µM (IC₅₀)[4] | |
| BI-1580 | LOX-1 | Cellular Uptake Assay | >100 µM (IC₅₀)[4] |
| SR-B1 (Counter Target) | Cellular Assay | >100 µM (IC₅₀)[4] |
Table 2: Physicochemical and DMPK Properties
| Parameter | This compound | BI-1580 |
| Molecular Weight (Da) | 287.8 | 267.3 |
| logD @ pH 7.4 | 3.4 | 3.3 |
| Solubility @ pH 7 (µg/mL) | 0.001 | n.d. |
| Caco-2 Permeability (10⁻⁶ cm/s) | 30 | n.d. |
| hERG Inhibition (IC₅₀) | >10 µM | n.d. |
n.d. = not determined
Experimental Protocols
LOX-1 Cellular Uptake Assay
This assay quantifies the inhibition of oxLDL internalization into cells overexpressing the human LOX-1 receptor.
-
Cell Line: A CHO-K1 cell line with doxycycline-inducible expression of the human LOX-1 receptor is used.[7]
-
Induction: LOX-1 expression is induced by treating the cells with doxycycline.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound or BI-1580.
-
oxLDL Addition: Fluorescently labeled human oxLDL (e.g., AF594-labeled) is added to the cells.[7]
-
Internalization: The cells are incubated to allow for the internalization of the labeled oxLDL.
-
Quantification: The amount of internalized oxLDL is quantified by measuring the intracellular fluorescence using high-content imaging or a plate reader. The IC₅₀ value is determined by fitting the dose-response curve.
dot
Caption: LOX-1 Cellular Uptake Assay Workflow
Biophysical Assays: SPR and ITC
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the direct binding affinity of this compound to the LOX-1 protein.
Surface Plasmon Resonance (SPR):
-
Immobilization: The LOX-1 protein is immobilized on a sensor chip.
-
Binding: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Detection: The binding of this compound to LOX-1 is detected as a change in the refractive index, measured in response units (RU).
-
Analysis: The dissociation constant (K_d) is calculated from the dose-responsive changes in the refractive index at equilibrium.[10]
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: A solution of this compound is placed in the sample cell, and a solution of the LOX-1 protein is loaded into the titration syringe.
-
Titration: The LOX-1 solution is incrementally injected into the this compound solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured.
-
Analysis: The binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction are determined by analyzing the resulting binding isotherm.[10]
LOX-1 Signaling Pathway
The binding of oxLDL to LOX-1 on the surface of endothelial cells and other cell types triggers a cascade of intracellular signaling events. This activation is implicated in various pro-inflammatory and pathological processes, including the generation of reactive oxygen species (ROS), activation of NF-κB, and subsequent endothelial dysfunction, which are key events in the pathogenesis of atherosclerosis.[3][11][12] this compound, by preventing the initial ligand-receptor interaction, serves as a valuable tool to dissect the contributions of LOX-1 to these signaling pathways.
dot
Caption: Simplified LOX-1 Signaling Pathway
References
- 1. opnme.com [opnme.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: BI-0115 Versus Anti-LOX-1 Antibodies in Targeting Atherosclerosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic strategies targeting the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), a key player in the pathogenesis of atherosclerosis. We delve into the performance of the small molecule inhibitor BI-0115 and compare it with the class of anti-LOX-1 monoclonal antibodies, supported by available experimental data.
At the heart of atherosclerotic plaque development lies the uptake of oxidized low-density lipoprotein (oxLDL) by vascular cells, a process primarily mediated by the LOX-1 receptor.[1] Inhibition of this receptor is a promising therapeutic avenue. This guide will explore and compare two leading approaches: this compound, a novel small molecule inhibitor, and anti-LOX-1 antibodies, with a focus on the clinical candidate MEDI6570 (golocdacimab).
Mechanism of Action: A Tale of Two Inhibitors
This compound employs a unique allosteric mechanism. Instead of directly blocking the oxLDL binding site, it stabilizes an inactive tetrameric state of the LOX-1 receptor.[2][3] This conformational change prevents the receptor from internalizing oxLDL, thereby halting the downstream inflammatory cascade.
In contrast, anti-LOX-1 antibodies, such as MEDI6570, are blocking antibodies that directly bind to the LOX-1 receptor, preventing its interaction with oxLDL and other ligands.[4] This direct competitive inhibition effectively shuts down LOX-1-mediated signaling.
Quantitative Performance: A Data-Driven Comparison
To facilitate a clear comparison, the following table summarizes the available quantitative data for this compound and the anti-LOX-1 antibody MEDI6570.
| Parameter | This compound | Anti-LOX-1 Antibody (MEDI6570) | Reference |
| Mechanism of Action | Stabilizes an inactive LOX-1 tetramer | Blocks ligand binding to LOX-1 | [2][3][4] |
| Binding Affinity (Kd) | 4.3 µM (SPR), 6.99 µM (ITC) | Described as "high-affinity," specific Kd not publicly available | [5] |
| In Vitro Potency (IC50) | 5.4 µM (oxLDL uptake assay) | Not publicly available | [5] |
| In Vivo Efficacy | Reduced edema and improved neurological function in a rat stroke model | Dose-dependent reduction of soluble LOX-1 and IL-6 in patients with a history of myocardial infarction. Reduced atherosclerosis in mouse models.[4] | [4][6] |
| Selectivity | No activity against SR-BI up to 100 µM | Specific to LOX-1 | [5] |
| Clinical Development | Preclinical | Phase II clinical trials completed | [6][7] |
Experimental Protocols: A Look Under the Hood
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols used to characterize these LOX-1 inhibitors.
Oxidized LDL (oxLDL) Uptake Assay
This cellular assay is fundamental to assessing the functional inhibition of the LOX-1 receptor.
-
Cell Culture: CHO-K1 cells engineered to express human LOX-1 are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
oxLDL Addition: Fluorescently labeled oxLDL is added to the cell culture and incubated to allow for cellular uptake.
-
Washing: Cells are washed to remove any unbound fluorescent oxLDL.
-
Quantification: The amount of internalized fluorescent oxLDL is quantified using methods such as flow cytometry or high-content imaging.[8][9]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.[10][11]
-
Chip Preparation: The LOX-1 protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing the small molecule inhibitor (e.g., this compound) at various concentrations is flowed over the chip surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.[12][13]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
-
Sample Preparation: The LOX-1 protein is placed in the sample cell, and the inhibitor (e.g., this compound) is loaded into a syringe. Both are in an identical buffer to minimize heat of dilution effects.[16][17]
-
Titration: The inhibitor is incrementally injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]
In Vivo Atherosclerosis Model (ApoE-/- Mice)
This model is widely used to study the development of atherosclerosis and to evaluate the efficacy of therapeutic interventions.[18]
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.
-
Diet: The mice are fed a high-fat diet to accelerate the development of atherosclerotic plaques.
-
Treatment: A cohort of mice is treated with an anti-LOX-1 antibody, while a control group receives a placebo.[3][19]
-
Atherosclerotic Plaque Analysis: After a defined treatment period, the mice are euthanized, and their aortas are dissected. The extent of atherosclerotic plaque formation is quantified using staining techniques like Oil Red O.
-
Biomarker Analysis: Blood samples may be collected to measure relevant biomarkers of inflammation and lipid metabolism.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the LOX-1 signaling pathway, the mechanisms of inhibition, and a typical experimental workflow.
Caption: The LOX-1 signaling pathway initiated by oxLDL binding.
Caption: Mechanisms of action for this compound and anti-LOX-1 antibodies.
Caption: A generalized workflow for comparing LOX-1 inhibitors.
Conclusion
Both this compound and anti-LOX-1 antibodies present viable strategies for targeting the LOX-1 receptor in the context of atherosclerosis. This compound, as a small molecule, offers the potential for oral administration, though its current development stage is preclinical. Anti-LOX-1 antibodies, exemplified by MEDI6570, have progressed to clinical trials, demonstrating target engagement and a favorable safety profile. The choice between these modalities for future therapeutic development will depend on a variety of factors, including efficacy in larger clinical trials, safety profiles, and patient-specific considerations. This guide provides a foundational comparison to aid researchers in navigating this promising area of cardiovascular drug discovery.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. MEDI6570 [openinnovation.astrazeneca.com]
- 5. opnme.com [opnme.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Overexpression of scavenger receptor LOX-1 in endothelial cells promotes atherogenesis in the ApoE−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BI-0115 Cross-Reactivity with Scavenger Receptors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity profile of the LOX-1 inhibitor BI-0115, with a comparative look at alternative compounds and detailed experimental methodologies.
Introduction
This compound is a potent and highly selective small molecule inhibitor of the Lectin-like oxidized low-density lipoprotein (oxLDL) receptor-1 (LOX-1), a key player in the pathogenesis of cardiovascular diseases.[1][2] Understanding the cross-reactivity of such inhibitors with other members of the scavenger receptor family is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a detailed comparison of the cross-reactivity profile of this compound with other scavenger receptors, supported by available experimental data and detailed protocols.
This compound Selectivity Profile
This compound has been profiled for its activity against Scavenger Receptor Class B Type I (SR-BI), a structurally distinct scavenger receptor. Experimental data demonstrates that this compound exhibits a high degree of selectivity for LOX-1, with no significant activity observed against SR-BI at concentrations up to 100 µM.[1][2] However, it is important to note that the selectivity of this compound against other members of the C-type lectin-like family of scavenger receptors has not yet been publicly reported.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its negative control, BI-1580, against LOX-1 and SR-BI.
| Compound | Target | Assay Type | Value (µM) |
| This compound | LOX-1 | Cellular Uptake (IC50) | 5.4[2][3] |
| Surface Plasmon Resonance (Kd) | 4.3[4][5] | ||
| Isothermal Titration Calorimetry (Kd) | 6.99[4][5] | ||
| SR-BI | Cellular Uptake (IC50) | >100[1][2] | |
| BI-1580 | LOX-1 | Cellular Uptake (IC50) | >100[2] |
| SR-BI | Cellular Uptake (IC50) | >172[2] |
Comparison with Alternative LOX-1 Inhibitors
To provide a broader context for the selectivity of this compound, this section compares its profile with other known LOX-1 inhibitors. Comprehensive cross-reactivity data for many of these compounds against a wide panel of scavenger receptors is limited in publicly accessible literature.
| Inhibitor | Type | Known Cross-Reactivity/Selectivity |
| Polyanionic Compounds (e.g., Polyinosinic acid, Carrageenan) | Polyanionic Molecules | Inhibit LOX-1-mediated oxLDL uptake.[6] Their mechanism is based on charge and they are expected to have broad cross-reactivity with other receptors that bind polyanionic ligands. |
| MEDI6570 (Golocdacimab) | Human Monoclonal Antibody | High-affinity antibody designed to block the binding of multiple ligands to LOX-1.[7][8][9] As a monoclonal antibody, it is expected to have high specificity for LOX-1 with minimal cross-reactivity to other scavenger receptors. |
| CCT365623 | Small Molecule | Potent, orally active LOX inhibitor.[10][11] While primarily targeting lysyl oxidase (LOX), its cross-reactivity with scavenger receptors has not been extensively reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the activity and selectivity of this compound.
LOX-1 Cellular Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of fluorescently labeled oxLDL into cells overexpressing LOX-1.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human LOX-1.
Protocol:
-
Seed CHO-LOX-1 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour at 37°C.
-
Add fluorescently labeled oxLDL (e.g., DiI-oxLDL) to each well and incubate for an additional 4 hours at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unbound oxLDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Scavenger Receptor Class B Type I (SR-BI) Counter-Screen Assay
This assay is performed to assess the off-target activity of LOX-1 inhibitors against SR-BI.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SR-BI.
Protocol:
-
Seed CHO-SR-BI cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour at 37°C.
-
Add fluorescently labeled HDL (e.g., DiI-HDL) to each well and incubate for an additional 4 hours at 37°C.
-
Wash the cells with PBS to remove unbound HDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Determine the percentage of inhibition at the highest tested concentration to assess off-target activity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a small molecule inhibitor against scavenger receptors.
Caption: A generalized workflow for the screening and selectivity profiling of small molecule inhibitors against scavenger receptors.
Signaling Pathway of LOX-1 Activation
Activation of LOX-1 by oxLDL initiates a cascade of intracellular signaling events that contribute to endothelial dysfunction and inflammation. Understanding this pathway is critical for interpreting the effects of LOX-1 inhibitors.
Caption: Simplified signaling pathway of LOX-1 activation by oxLDL, leading to endothelial dysfunction.
Conclusion
This compound is a highly selective inhibitor of LOX-1, demonstrating minimal cross-reactivity with SR-BI. This high degree of selectivity makes it a valuable tool for specifically investigating the biological roles of LOX-1. However, the lack of comprehensive screening against a broader panel of scavenger receptors, particularly other C-type lectin-like receptors, represents a current data gap. Future studies should aim to further characterize the selectivity profile of this compound and other LOX-1 inhibitors to provide a more complete understanding of their on- and off-target effects. This will be crucial for the continued development of targeted therapies for cardiovascular and inflammatory diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. MEDI6570 [openinnovation.astrazeneca.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: BI-0115 vs. siRNA Knockdown for LOX-1 Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) presents a promising therapeutic strategy for a myriad of cardiovascular and inflammatory diseases. This guide provides an objective comparison of two primary methods for LOX-1 inhibition: the small molecule inhibitor BI-0115 and siRNA-mediated gene knockdown.
This comparison guide delves into the mechanisms of action, efficacy, and specificity of both approaches, supported by experimental data. We also provide detailed experimental protocols and visual diagrams to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action
This compound: Allosteric Inhibition by Receptor Tetramerization
This compound is a selective small molecule inhibitor of LOX-1. Its unique mechanism of action does not involve direct competition with the ligand binding site. Instead, this compound binds to a site distinct from the oxidized low-density lipoprotein (oxLDL) binding domain. This binding event induces a conformational change in the LOX-1 receptor, promoting the formation of a stable, inactive tetrameric state. This tetramerization sterically hinders the binding of oxLDL to its receptor, thereby inhibiting downstream signaling. A structurally related but inactive compound, BI-1580, is available as a negative control for in vitro experiments.
siRNA Knockdown: Post-Transcriptional Gene Silencing
Small interfering RNA (siRNA) technology offers a distinct approach to inhibit LOX-1 function by targeting its messenger RNA (mRNA) for degradation. This post-transcriptional gene silencing mechanism prevents the translation of LOX-1 mRNA into protein, leading to a reduction in the total cellular levels of the LOX-1 receptor. The specificity of siRNA is determined by the complementary sequence of the siRNA to the target mRNA. Typically, a pool of multiple siRNAs targeting different regions of the LOX-1 mRNA is used to enhance knockdown efficiency and minimize off-target effects.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and siRNA knockdown of LOX-1, based on available experimental data.
| Parameter | This compound | siRNA Knockdown of LOX-1 |
| Target | LOX-1 protein | LOX-1 mRNA |
| Mechanism | Allosteric inhibition via tetramer stabilization | Post-transcriptional gene silencing |
| IC50 | 5.4 µM (oxLDL uptake assay) | Dependent on siRNA sequence, concentration, and delivery method |
| Binding Affinity (Kd) | 4.3 µM (SPR), 6.99 µM (ITC) | Not applicable |
| Specificity | High selectivity for LOX-1; no activity against SR-BI up to 100 µM | Potential for off-target effects due to seed region complementarity |
| Mode of Action | Reversible inhibition | Transient reduction of protein expression |
| In Vitro Applicability | Well-suited for acute inhibition studies | Suitable for studying the effects of reduced LOX-1 expression over time |
| In Vivo Applicability | Limited by suboptimal microsomal stability | Requires effective in vivo delivery systems |
Experimental Protocols
To facilitate the direct comparison of this compound and siRNA knockdown of LOX-1, we provide the following detailed experimental protocols.
Protocol 1: Inhibition of oxLDL Uptake in Human Aortic Endothelial Cells (HAECs)
Objective: To compare the efficacy of this compound and LOX-1 siRNA in inhibiting the uptake of fluorescently labeled oxLDL.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
This compound (and negative control BI-1580)
-
LOX-1 siRNA pool and control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Dil-labeled oxLDL
-
Phosphate Buffered Saline (PBS)
-
DAPI stain
-
Fluorescence microscope or plate reader
Procedure:
For siRNA Knockdown:
-
Seed HAECs in a 24-well plate and grow to 70-80% confluency.
-
On the day of transfection, dilute LOX-1 siRNA or control siRNA in Opti-MEM. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
After incubation, proceed to the oxLDL uptake assay.
For this compound Treatment:
-
Seed HAECs in a 24-well plate and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound and the negative control BI-1580 in endothelial cell growth medium.
-
Pre-incubate the cells with the different concentrations of this compound or BI-1580 for 1-2 hours.
oxLDL Uptake Assay:
-
For both siRNA-treated and this compound-treated cells, add Dil-oxLDL to the media at a final concentration of 10 µg/mL.
-
Incubate the cells for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound Dil-oxLDL.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash the cells with PBS and stain the nuclei with DAPI.
-
Visualize and quantify the uptake of Dil-oxLDL using a fluorescence microscope or a fluorescence plate reader.
Protocol 2: Western Blot Analysis of LOX-1 Expression and Downstream Signaling
Objective: To assess the effect of this compound and LOX-1 siRNA on total LOX-1 protein levels and the activation of downstream signaling pathways (e.g., NF-κB).
Materials:
-
Treated HAECs from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LOX-1, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated HAECs with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizing the Comparison: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the LOX-1 signaling pathway, the experimental workflow, and the logical relationship between this compound and siRNA knockdown.
Caption: LOX-1 Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Caption: this compound vs. siRNA: Points of Intervention.
Discussion and Recommendations
Choosing the Right Tool for the Job
The choice between this compound and siRNA knockdown for LOX-1 inhibition depends largely on the specific research question and experimental design.
-
This compound is an excellent tool for acute, reversible inhibition of LOX-1 function. Its rapid action makes it ideal for studying the immediate effects of LOX-1 blockade on cellular signaling and function. The availability of a negative control, BI-1580, strengthens the specificity of the findings. However, its utility in long-term in vitro studies or in vivo applications may be limited by its metabolic stability.
-
siRNA knockdown provides a powerful method for studying the consequences of reduced LOX-1 expression over a longer period. It is particularly useful for investigating the role of LOX-1 in chronic processes and for target validation in drug discovery. However, researchers must be mindful of potential off-target effects and should include appropriate controls, such as non-targeting siRNA and validation of knockdown by multiple methods (e.g., qPCR and Western blot).
Both this compound and siRNA-mediated knockdown are valuable tools for investigating the biology of LOX-1. This compound offers a rapid and reversible means of inhibiting LOX-1 protein function, while siRNA provides a method for reducing total LOX-1 protein expression. A comprehensive understanding of their respective mechanisms, strengths, and limitations, as outlined in this guide, will enable researchers to make informed decisions and design robust experiments to advance our understanding of LOX-1 in health and disease.
Validating BI-0115 Specificity for LOX-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-0115, a selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), with other potential alternatives. The information presented herein is supported by experimental data to aid in the evaluation of this compound's specificity and performance.
Introduction to LOX-1 and Its Inhibition
Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a key scavenger receptor involved in the pathogenesis of various cardiovascular diseases, including atherosclerosis. It binds to and internalizes oxidized low-density lipoprotein (oxLDL), triggering a cascade of downstream signaling events that promote endothelial dysfunction, inflammation, and foam cell formation.[1][2][3] The inhibition of LOX-1, therefore, represents a promising therapeutic strategy for mitigating these pathological processes.[3] this compound is a small molecule inhibitor designed to selectively target LOX-1.[4]
This compound: A Selective LOX-1 Inhibitor
This compound is a potent and selective inhibitor of LOX-1 that operates through a unique mechanism of action. It binds to the C-terminal lectin-like domain (CTLD) of LOX-1, stabilizing an inactive tetrameric state of the receptor.[4] This stabilization prevents the binding of oxLDL and subsequent cellular uptake and signaling.
Quantitative Performance Data for this compound
The following table summarizes the key quantitative data validating the binding and inhibitory activity of this compound against LOX-1.
| Parameter | Value | Assay Method | Reference |
| IC50 | 5.4 µM | Cellular oxLDL Uptake Assay | [4] |
| Kd (SPR) | 4.3 µM | Surface Plasmon Resonance | [4] |
| Kd (ITC) | 6.99 µM | Isothermal Titration Calorimetry | [4] |
| Selectivity | No activity up to 100 µM | Scavenger Receptor Class B Type I (SR-BI) Assay |
Comparison with Alternative LOX-1 Inhibitors
Several other molecules have been investigated for their potential to inhibit LOX-1. This section provides a comparative overview of these alternatives.
Quantitative Data for Alternative Inhibitors
| Compound | Type | IC50 | Kd | Selectivity Data | Reference |
| This compound | Small Molecule | 5.4 µM | 4.3 µM (SPR), 6.99 µM (ITC) | No activity against SR-BI up to 100 µM | [4] |
| Golocdacimab (MEDI6570) | Monoclonal Antibody | Not Reported | Not Reported | Specific for LOX-1 | [5][6] |
| DKI5 | Small Molecule | 22.5 µM | Not Reported | Not Reported | [7] |
| Lactupicrin | Natural Product | Not Reported | Not Reported | Primarily characterized for anti-inflammatory effects via NF-κB pathway | [8] |
| Procyanidins | Natural Product | Potent Inhibition | Not Reported | Not Reported | [9] |
| BI-1580 | Small Molecule | Inactive | Inactive | Negative Control for this compound |
Note: Direct comparison of IC50 and Kd values should be made with caution due to variations in experimental conditions across different studies. The data for some alternatives is currently limited.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the key assays used to validate the specificity of LOX-1 inhibitors.
Cellular Oxidized LDL (oxLDL) Uptake Assay
This assay measures the ability of a compound to inhibit the internalization of fluorescently labeled oxLDL into cells expressing the LOX-1 receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human LOX-1 (CHO-hLOX-1) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
oxLDL Addition: Fluorescently labeled oxLDL (e.g., DiI-oxLDL) is added to the cell culture and incubated to allow for uptake.[4][10]
-
Washing: Cells are washed to remove any unbound oxLDL.
-
Quantification: The amount of internalized oxLDL is quantified using methods such as flow cytometry or fluorescence microscopy.[10][11]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of oxLDL uptake inhibition against the compound concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., LOX-1) and an analyte (e.g., this compound).[12][13]
Protocol:
-
Immobilization: The purified C-terminal lectin-like domain (CTLD) of LOX-1 is immobilized on a sensor chip.[14]
-
Analyte Injection: A series of concentrations of the test compound are flowed over the sensor chip surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time to generate a sensorgram.[12][13]
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.[15][16]
Protocol:
-
Sample Preparation: The purified LOX-1 protein is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe.[17][18]
-
Titration: The compound is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the compound to the protein. The binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a suitable binding model.[15][17]
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the LOX-1 signaling pathway, the experimental workflow for validating inhibitor specificity, and the mechanism of action of this compound.
Caption: LOX-1 signaling pathway initiated by oxLDL binding.
Caption: Experimental workflow for validating LOX-1 inhibitor specificity.
References
- 1. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are LOX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Reduced Uptake of Oxidized Low-Density Lipoprotein by Macrophages Using Multiple Aptamer Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEDI6570 [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procyanidins are potent inhibitors of LOX-1: a new player in the French Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The endocytosis of oxidized LDL via the activation of the angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface plasmon resonance study on functional significance of clustered organization of lectin-like oxidized LDL receptor (LOX-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. tainstruments.com [tainstruments.com]
- 17. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Analysis of BI-0115 and Poly-I: Two Distinct Tools for Cellular Pathway Modulation
In the landscape of biomedical research, the specific modulation of cellular pathways is paramount to understanding disease mechanisms and developing novel therapeutics. This guide provides a comparative analysis of two distinct research compounds, BI-0115 and polyinosinic:polycytidylic acid (poly-I or poly(I:C)), intended for researchers, scientists, and drug development professionals. While both molecules serve as valuable tools for in vitro and in vivo studies, they operate through fundamentally different mechanisms and elicit distinct biological responses. This compound is a selective inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1), primarily impacting pathways related to cardiovascular diseases, whereas poly-I is a potent immunostimulant that mimics viral double-stranded RNA to activate the innate immune system via Toll-like receptor 3 (TLR3).
At a Glance: Key Differences
| Feature | This compound | Poly-I (Poly(I:C)) |
| Target | Lectin-like oxidized LDL receptor 1 (LOX-1)[1][2][3] | Toll-like receptor 3 (TLR3), MDA5, RIG-I[4][5][6] |
| Mechanism of Action | Inhibition by stabilization of an inactive receptor tetramer[1][7][8] | Agonist, mimics double-stranded RNA to activate innate immune signaling[6] |
| Primary Biological Effect | Blocks cellular uptake of oxidized LDL (oxLDL)[3][7] | Induces production of interferons and pro-inflammatory cytokines[9][10] |
| Therapeutic Area of Interest | Cardiovascular diseases, atherosclerosis, cancer[7][8][11] | Immunology, virology, cancer immunotherapy, vaccine adjuvant development[12] |
| Nature of Compound | Small molecule inhibitor[2][3] | Synthetic double-stranded RNA (dsRNA) analog[5][6] |
This compound: A Selective LOX-1 Inhibitor
This compound is a highly selective small molecule inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1).[1][2][3] LOX-1 is a key receptor involved in the recognition and internalization of oxidized low-density lipoprotein (oxLDL), a process implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][8]
Mechanism of Action and Signaling Pathway
The unique mechanism of this compound involves the stabilization of an inactive tetrameric state of the LOX-1 receptor.[1][7][8] Normally, LOX-1 exists as a dimer on the cell surface. The binding of two this compound molecules to two LOX-1 dimers induces the formation of a stable, inactive tetramer.[7][13] This conformational change prevents the binding and subsequent internalization of oxLDL, thereby inhibiting the downstream signaling pathways associated with LOX-1 activation, which include endothelial dysfunction and inflammation.[7][11][14]
Performance Data
The inhibitory activity of this compound has been quantified through various biophysical and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Cellular Uptake Assay | IC50 | 5.4 µM | [2][3] |
| Surface Plasmon Resonance (SPR) | Kd | 4.3 µM | [2][7][15] |
| Isothermal Titration Calorimetry (ITC) | Kd | 6.99 µM | [2][7][15] |
| hERG Channel Inhibition | IC50 | > 10 µM | [1][2] |
Experimental Protocols
LOX-1 Cellular Uptake Assay: This assay is designed to measure the inhibition of oxLDL internalization by LOX-1.
-
Cell Line: A stable cell line, such as CHO-K1 cells, with inducible expression of human LOX-1 is used.[7]
-
Labeling: Human oxLDL is fluorescently labeled (e.g., with AF647).[7]
-
Treatment: Cells are seeded in multi-well plates and expression of LOX-1 is induced. The cells are then pre-incubated with varying concentrations of this compound or a vehicle control.
-
Incubation: Fluorescently labeled oxLDL is added to the wells and incubated to allow for cellular uptake.
-
Quantification: After incubation, cells are washed to remove unbound oxLDL. The amount of internalized fluorescent oxLDL is quantified using high-content imaging or flow cytometry.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.[7]
Poly-I: A TLR3 Agonist and Innate Immune Activator
Polyinosinic:polycytidylic acid (poly-I or poly(I:C)) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[6] It is a powerful immunostimulant widely used in immunology research to activate the innate immune system.
Mechanism of Action and Signaling Pathway
Poly-I primarily acts as an agonist for Toll-like receptor 3 (TLR3), which is expressed on the endosomal membrane of immune cells like macrophages and dendritic cells, as well as some epithelial cells.[6][9] Upon binding to TLR3, poly-I initiates a signaling cascade through the adaptor molecule TRIF. This leads to the activation of key transcription factors, including NF-κB and IRF3.[10][16][17] Activation of these factors results in the transcription and secretion of a wide range of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8/CXCL8), and Type I interferons (IFN-α/β), which orchestrate an antiviral state and modulate the adaptive immune response.[4][9] Poly-I can also be recognized by cytosolic sensors such as MDA5 and RIG-I.[5]
Performance Data
The biological activity of poly-I is typically measured by its ability to induce cytokine and interferon production in responsive cells. The magnitude of the response can vary depending on the cell type, poly-I concentration, and its molecular weight.[18]
| Cell Type | Treatment | Readout | Typical Result | Reference |
| Human Corneal Epithelial Cells | Poly(I:C) | IFN-β mRNA | 7-fold increase | [9] |
| Human Corneal Epithelial Cells | Poly(I:C) | IP-10 mRNA | 5-fold increase | [9] |
| Human PBMCs | Poly(I:C) (10 µg/mL, 24h) | TNF-α production | ~1500 pg/mL | [18] |
| Human PBMCs | Poly(I:C) (10 µg/mL, 24h) | IL-8 production | ~7000 pg/mL | [18] |
Experimental Protocols
Cytokine Induction Assay in Human PBMCs: This protocol measures the ability of poly-I to stimulate cytokine secretion from human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Cells are washed and resuspended in a complete culture medium and seeded in multi-well plates.
-
Stimulation: Poly-I is added to the cell cultures at various concentrations. A negative control (medium alone) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8, IFN-β) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[18]
-
Analysis: The cytokine concentrations are plotted against the poly-I concentrations to determine the dose-response relationship.
Conclusion: A Tale of Two Modulators
This compound and poly-I are powerful but fundamentally different research tools. This compound serves as a specific inhibitor to probe the function of the LOX-1 receptor, making it an invaluable asset for research into atherosclerosis and related inflammatory conditions. Its action is targeted and suppressive. In stark contrast, poly-I is a broad-acting agonist of the innate immune system, mimicking a viral threat to induce a powerful pro-inflammatory and antiviral response. It is the tool of choice for studying innate immunity, viral pathogenesis, and for the development of vaccine adjuvants and immunotherapies.
The choice between these two compounds depends entirely on the biological question at hand. For researchers investigating oxLDL-mediated pathology, this compound offers a precise scalpel. For those studying the intricacies of the innate immune response to viral PAMPs, poly-I provides a robust and well-characterized stimulus. Their comparative analysis underscores the importance of selecting the right tool to modulate the specific cellular pathways of interest.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Toll-like receptor 3 agonist poly(I:C)-induced antiviral response in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LOX-1 and MMP-9 inhibition attenuates the detrimental effects of delayed rt-PA therapy and improves outcomes after acute ischemic stroke | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 17. Poly(I:C) treatment influences the expression of calreticulin and profilin-1 in a human HNSCC cell line: a proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Efficacy of BI-0115 and Other Small Molecule Inhibitors of LOX-1
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has emerged as a significant therapeutic target in cardiovascular diseases due to its role in the uptake of oxidized low-density lipoprotein (oxLDL), a key event in the pathogenesis of atherosclerosis. This guide provides a comprehensive comparison of the small molecule inhibitor BI-0115 with other notable small molecule inhibitors of LOX-1, focusing on their efficacy, mechanism of action, and selectivity. The information is presented to aid researchers in selecting appropriate tools for their studies and to provide a reference for drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors of LOX-1 can be broadly categorized based on their mechanism of action: direct inhibition of ligand binding and indirect modulation of receptor expression or function.
This compound stands out with its unique mechanism of direct inhibition. It binds to the C-type lectin-like domain (CTLD) of LOX-1 and stabilizes an inactive tetrameric state of the receptor.[1][2][3] This stabilization prevents the conformational changes necessary for oxLDL binding and subsequent internalization.
In contrast, other small molecules, such as statins , exhibit a dual mechanism. While they have been shown to directly interact with the LOX-1 receptor, their primary and more potent effect is indirect, through the long-term downregulation of LOX-1 expression on the cell surface.[4][5][6][7][8][9] This is achieved by depleting membrane cholesterol, which disrupts the lipid rafts where LOX-1 is localized.[4]
Procyanidins , natural polyphenols found in various plants, are believed to act as direct competitive inhibitors, preventing the binding of oxLDL to LOX-1.[10][11][12] The exact binding site and mechanism of inhibition are still under investigation.
Genistein , an isoflavone, appears to inhibit LOX-1 function indirectly by modulating intracellular signaling pathways that regulate LOX-1 expression.
Quantitative Comparison of Inhibitor Potency
The efficacy of a small molecule inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The following table summarizes the available IC50 values and other quantitative data for this compound and its comparators.
| Inhibitor | Target | Assay Type | IC50 | Other Efficacy Data |
| This compound | LOX-1 | Cellular oxLDL Uptake | 5.4 µM[1][13][14][15][16] | Kd (SPR): 4.3 µM[13][17]Kd (ITC): 6.99 µM[13][17] |
| Procyanidin C1 | LOX-1 | DiI-oxLDL Binding | 41 - 73 ng/mL (~47 - 83 nM)[10] | - |
| Atorvastatin (B1662188) | LOX-1 | oxLDL Uptake | - | Decreased LOX-1 expression at 1 and 10 µM[6][18] |
| Lovastatin | LOX-1 | oxLDL Binding | - | Marked reduction at 24 and 48 hours of exposure[5] |
| Pravastatin (B1207561) | LOX-1 | LOX-1 Expression | - | Downregulated LOX-1 expression in vivo[9][19] |
| Fluvastatin | LOX-1 | oxLDL Binding | - | Reduced binding at concentrations up to 2 µM[5] |
| Aspirin | LOX-1 | LOX-1 Expression | - | Reduced oxLDL-mediated LOX-1 expression[19] |
Note on IC50 Conversion: The IC50 value for Procyanidin C1 was converted from ng/mL to nM assuming a molecular weight of approximately 865 g/mol .
Selectivity Profile: On-Target vs. Off-Target Effects
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. This compound has been profiled for its selectivity against other related receptors.
| Inhibitor | Selectivity Target | Result |
| This compound | SR-B1 | No activity up to 100 µM[13] |
| hERG channel | IC50 > 10 µM[1] | |
| Procyanidins | Not extensively reported | - |
| Statins | HMG-CoA Reductase | Primary target |
Information on the selectivity of procyanidins and statins specifically against other scavenger receptors is not as readily available in the reviewed literature. Statins are well-known inhibitors of HMG-CoA reductase, which is their primary mechanism for lowering cholesterol. Their effect on LOX-1 is considered a pleiotropic effect.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of inhibitor efficacy. The most common in vitro assay to evaluate LOX-1 inhibitors is the cellular oxidized LDL uptake assay.
Cellular Oxidized LDL (oxLDL) Uptake Assay
Objective: To measure the ability of a compound to inhibit the internalization of fluorescently labeled oxLDL by cells expressing the LOX-1 receptor.
Materials:
-
Cells expressing LOX-1 (e.g., CHO-K1 cells stably transfected with human LOX-1)
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Plate reader with fluorescence detection capabilities or a high-content imaging system
Procedure:
-
Cell Seeding: Seed LOX-1 expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for a defined period (e.g., 1 hour).
-
oxLDL Incubation: Add a fixed concentration of DiI-oxLDL to each well and incubate for a specific time (e.g., 4 hours) at 37°C to allow for internalization.
-
Washing: Remove the incubation medium and wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound DiI-oxLDL.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or quantify the fluorescence intensity per cell using a high-content imaging system.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Landscape of LOX-1 Inhibition
To better understand the concepts discussed, the following diagrams illustrate the LOX-1 signaling pathway, the mechanism of this compound, and the workflow of the cellular oxLDL uptake assay.
Caption: LOX-1 Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: oxLDL Uptake Assay Workflow.
Conclusion
This compound presents a highly selective and direct mechanism of LOX-1 inhibition with a well-characterized in vitro potency. In comparison, other small molecules like procyanidins also demonstrate direct inhibitory effects, with Procyanidin C1 showing high potency in binding assays. Statins, while effective in reducing LOX-1 activity, primarily exert their influence through indirect mechanisms over a longer duration. The choice of inhibitor will ultimately depend on the specific research question, with this compound being a valuable tool for studies requiring acute and direct LOX-1 inhibition, while other compounds might be more suitable for investigating the long-term consequences of reduced LOX-1 expression and function. This guide provides a foundational understanding to aid in the selection of the most appropriate small molecule inhibitor for future research and development endeavors targeting the LOX-1 receptor.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol-lowering drugs inhibit lectin-like oxidized low-density lipoprotein-1 receptor function by membrane raft disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of statin-mediated LOX-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statins inhibit oxidized-LDL-mediated LOX-1 expression, uptake of oxidized-LDL and reduction in PKB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of statin-mediated LOX-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effect of statins on platelet oxidized-LDL receptor (CD36 and LOX-1) expression in hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pravastatin inhibits expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in Watanabe heritable hyperlipidemic rabbits: a new pleiotropic effect of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procyanidins are potent inhibitors of LOX-1: a new player in the French Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procyanidins are potent inhibitors of LOX-1: a new player in the French Paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pardon Our Interruption [opnme.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.cn [glpbio.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of atorvastatin on LOX-1 and eNOS expression in collateral vessels of hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aspirin and pravastatin reduce lectin-like oxidized low density lipoprotein receptor-1 expression, adhesion molecules and oxidative stress in human coronary artery endothelial cells [pubmed.ncbi.nlm.nih.gov]
BI-0115: A Highly Selective LOX-1 Inhibitor with No Activity Against SR-BI
Researchers and drug development professionals should note a critical distinction in the molecular target of BI-0115. Contrary to the premise of a performance comparison against scavenger receptor class B type I (SR-BI), extensive data demonstrates that this compound is a highly selective inhibitor of the Lectin-like oxidized LDL receptor 1 (LOX-1). SR-BI has been utilized as a counter-target in assays to confirm the selectivity of this compound, where it exhibited no inhibitory activity.
This guide clarifies the specific molecular interactions of this compound and presents the supporting experimental data that establishes its selectivity for LOX-1 over SR-BI.
Quantitative Data Summary
The selectivity of this compound for LOX-1 is evident from a direct comparison of its activity against the two receptors. The following table summarizes the key quantitative data from cellular uptake assays.
| Compound | Target | IC50 (µM) |
| This compound | LOX-1 | 5.4[1][2][3] |
| SR-BI | >100[1][2] | |
| BI-1580 (Negative Control) | LOX-1 | >172 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further biophysical analysis confirms the binding affinity of this compound to LOX-1:
Mechanism of Action of this compound on LOX-1
This compound employs a unique mechanism of action to inhibit LOX-1. Instead of directly blocking the ligand-binding site in a competitive manner, it stabilizes an inactive tetrameric form of the LOX-1 receptor[1][4][5]. LOX-1 naturally exists as a dimer. The binding of two this compound molecules facilitates the dimerization of two LOX-1 homodimers, forming a tetramer that is incapable of binding to its ligand, oxidized low-density lipoprotein (oxLDL)[4]. This stabilization of the inactive state effectively prevents the downstream signaling and cellular uptake of oxLDL mediated by LOX-1[3][6].
Caption: Mechanism of this compound Inhibition of LOX-1.
Scavenger Receptor Class B Type I (SR-BI) Signaling Pathway
While this compound does not interact with SR-BI, understanding the SR-BI signaling pathway is crucial for researchers in this field. SR-BI is a multi-functional receptor primarily involved in cholesterol and lipoprotein metabolism[7][8]. It mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) and is involved in bidirectional cholesterol flux[8][9].
Upon HDL binding, SR-BI can initiate intracellular signaling cascades. This signaling is dependent on the adaptor protein PDZK1, which binds to the C-terminal domain of SR-BI[9][10]. This interaction can lead to the activation of Src kinases, which in turn can activate downstream pathways such as the PI3K/Akt and MAPK pathways[10][11]. In endothelial cells, this signaling cascade results in the activation of endothelial nitric oxide synthase (eNOS), contributing to the anti-atherogenic properties of HDL[9][10].
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]
- 8. Scavenger Receptor class B type I (SR-BI): a versatile receptor with multiple functions and actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scavenger Receptor Class B Type I (SR-BI) is a Plasma Membrane Cholesterol Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BI-0115: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of BI-0115, a selective small molecule inhibitor of LOX-1, requires adherence to standard laboratory chemical waste procedures. As a solid powder often dissolved in DMSO for experimental use, both the pure compound and its solutions must be treated as chemical waste. This guide provides detailed procedures for safe handling and disposal to ensure personnel safety and regulatory compliance.
Researchers and drug development professionals utilizing this compound must be equipped with the necessary information for its safe handling and disposal. While this compound is shipped as a non-hazardous chemical for research purposes, it is imperative to manage its waste with the same rigor as any other laboratory chemical.
Key Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the foundation of safe laboratory practices. Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClN₃O | MedKoo Biosciences |
| Molecular Weight | 287.75 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Storage (Long Term) | -20 °C (months to years) | MedKoo Biosciences |
Procedural Guidance for Proper Disposal
The following step-by-step procedures are essential for the safe disposal of this compound and its solutions. These guidelines are based on standard laboratory chemical waste management protocols.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused solid compound, solutions in DMSO, and contaminated labware (e.g., pipette tips, tubes, gloves), must be considered chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions of this compound in DMSO should be collected in a dedicated, leak-proof, and chemically compatible liquid waste container. Do not mix with aqueous or other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 2: Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste."
-
The full chemical name: "this compound" and the solvent, "Dimethyl Sulfoxide (DMSO)."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure containers are kept closed except when adding waste. Secondary containment is recommended to prevent spills.
Step 3: Disposal of Empty Containers
-
Decontamination: Empty this compound containers should be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone).
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as liquid chemical waste.
-
Final Disposal: Once decontaminated, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Step 4: Scheduling Waste Pickup
-
Contact EHS: Follow your institution's established procedures for scheduling a chemical waste pickup with the Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.
-
Provide Information: Be prepared to provide detailed information about the waste, including its composition and volume.
Mechanism of Action: this compound as a LOX-1 Inhibitor
This compound is a selective inhibitor of the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[1][2][3] Its mechanism of action involves binding to LOX-1 and stabilizing an inactive tetrameric state of the receptor. This prevents the uptake of oxidized low-density lipoprotein (oxLDL), a key process in the development of atherosclerosis.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the handling of this compound typically involves its dissolution in DMSO to create stock solutions.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.
-
Procedure: a. Calculate the required mass of this compound to achieve a 10 mM concentration in the desired volume of DMSO. (Molecular Weight of this compound = 287.75 g/mol ). b. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex or sonicate the solution until the this compound is completely dissolved. e. Store the stock solution at -20°C for long-term use.
By adhering to these guidelines, researchers can ensure the safe and responsible use and disposal of this compound, fostering a secure laboratory environment and upholding the principles of environmental stewardship.
References
Safeguarding Research: A Comprehensive Guide to Handling BI-0115
For researchers and scientists at the forefront of drug development, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of BI-0115, a selective inhibitor of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). Adherence to these protocols is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
When working with this compound, a thorough understanding and implementation of safety measures are crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber, minimum thickness 0.11mm. |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. |
Handling Precautions:
-
Avoid Contact: Prevent contact with skin and eyes.
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.
-
Ventilation: Use in a well-ventilated area. A chemical fume hood is recommended for all handling procedures.
Step-by-Step Operational Workflow
To ensure consistent and safe handling of this compound from receipt to disposal, the following procedural workflow should be followed. This workflow is designed to minimize exposure risk and maintain compound stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
